T-26c

Catalog No.
S544360
CAS No.
869296-13-9
M.F
C24H21N3O6S
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-26c

CAS Number

869296-13-9

Product Name

T-26c

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Molecular Formula

C24H21N3O6S

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)

InChI Key

CDQRIIUMNLMHRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

solubility

Soluble in DMSO

Synonyms

T-26c, T26c, T 26c

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

The exact mass of the compound 4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid is 479.1151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Compound Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for T-26c:

Property Description
IUPAC Name Provided in SMILES notation: COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C(=O)O)C=C4)C(=O)N2 [1]
Molecular Weight 479.51 g/mol [2] [1]
Chemical Formula C₂₄H₂₁N₃O₆S [2] [1]
CAS Number 869296-13-9 [1]
Mechanism of Action Selective, potent inhibition of Matrix Metalloproteinase-13 (MMP-13) [2] [1]
Primary Target (IC₅₀) MMP-13 (6.9 - 6.75 pM) [2] [1]
Key Advantage >2,600-fold selectivity for MMP-13 over related metalloenzymes, minimizing off-target effects [2] [1]

Biochemical & Pharmacological Data

For research planning and analysis, the following quantitative data and experimental findings are critical.

Table 1: Key Quantitative Biochemical Data

Parameter Value / Measurement
IC₅₀ (MMP-13) 6.75 - 6.9 pM (picomolar) [2] [1]
In Vitro Solubility (DMSO) 15.62 - 40 mg/mL (32.57 - 83.41 mM) [2] [1]
In Vitro Activity 87.4% inhibition of collagen breakdown at 0.1 μM in a stimulated cartilage model [1]

Table 2: Reported In Vivo Pharmacokinetic Parameters (Guinea Pigs)

Parameter Free Acid (this compound) Disodium Salt Formulation
AUC (ng·h/mL) 6,478 8,357
Cₘₐₓ (ng/mL) 911 1,445

Note: Data obtained from a study involving oral administration at 10-20 mg/kg [1].

Mechanism of Action and Experimental Evidence

This compound is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with an IC₅₀ of 6.75 pM and more than 2,600-fold selectivity over other related metalloenzymes [1]. Its mechanism and experimental validation are detailed below.

G IL1_OSM Inflammatory Stimulus (IL-1β, Oncostatin M) Pathway Cellular Signaling IL1_OSM->Pathway MMP13 MMP-13 Expression & Activation Pathway->MMP13 Collagen Collagen Breakdown MMP13->Collagen Inhibition Inhibition of Collagen Breakdown MMP13->Inhibition Pathway Blocked T26c This compound Inhibitor T26c->MMP13 Binds & Inhibits

Schematic of this compound inhibiting the MMP-13 mediated collagen degradation pathway.

Supporting Experimental Evidence:

  • In Vitro Model: The primary evidence for this compound's efficacy comes from an IL-1β and oncostatin M stimulated cartilage model. In this system, this compound significantly inhibits the breakdown of collagen, showing 87.4% inhibition at a concentration of 0.1 μM [1].
  • In Vivo Pharmacokinetics: Studies in guinea pigs show that this compound is well-absorbed after an oral dose of 10-20 mg/kg. Formulating this compound as a disodium salt resulted in improved pharmacokinetic parameters, including a higher AUC (8357 ng·h/mL vs 6478 ng·h/mL) and Cmax (1445 ng/mL vs 911 ng/mL) compared to the free acid, suggesting enhanced exposure [1].

Application in Research

This compound serves as a powerful tool in biological research, particularly in:

  • Mechanistic Studies: Used to specifically probe the role of MMP-13 in various pathological processes, such as arthritis, cancer metastasis, and fibrosis [1] [3]. Its high selectivity helps isolate MMP-13's function from other MMPs.
  • Drug Discovery: Serves as a reference compound or a starting point for developing new therapeutic agents targeting MMP-13. Research into its disodium salt formulation provides valuable insights for improving the drug-like properties of similar molecules [1].

References

Comprehensive Technical Guide: T-26c MMP-13 Inhibitor Discovery, Characterization, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Matrix Metalloproteinase-13 (MMP-13) represents a crucial therapeutic target in osteoarthritis and cancer metastasis due to its central role in extracellular matrix degradation. As a collagenase, MMP-13 demonstrates particular efficiency in cleaving type II collagen, the primary structural component of articular cartilage, making it a key driver of cartilage destruction in osteoarthritis. Additionally, MMP-13 overexpression has been documented across multiple cancer types, including breast cancer, where it correlates with bone metastasis and poor patient outcomes. The development of MMP-13 inhibitors has been challenging due to the high structural homology across MMP family members, leading to dose-limiting musculoskeletal syndrome (MSS) with early-generation broad-spectrum inhibitors. This has driven research toward highly selective inhibitors that avoid the active-site zinc binding characteristic of non-selective MMP inhibitors, instead targeting secondary binding sites (exosites) unique to MMP-13.

The quest for selective MMP-13 inhibition gained significant momentum with the discovery that exosite-binding inhibitors could achieve exceptional selectivity profiles. T-26c emerged from this new generation of MMP-13 inhibitors, designed specifically to overcome the limitations of previous clinical candidates. Its development represents a case study in structure-based drug design, leveraging detailed structural knowledge of MMP-13's unique S1′ and S1″ binding pockets to achieve unprecedented selectivity while maintaining high potency. The following sections provide a comprehensive technical analysis of this compound's discovery, mechanism, characterization data, and experimental protocols suitable for research applications.

Discovery and Rational Design Strategy

The discovery of this compound followed a rational design approach based on previous lead compounds identified through high-throughput screening. Initial leads such as compound 44 (IC₅₀ = 12 nM) provided the foundation for optimization, with X-ray crystallography revealing key interactions with MMP-13's S1′ specificity pocket [1]. Through structure-based drug design, researchers discovered an adjacent hydrophobic S1″ pocket that could be exploited for enhanced selectivity and potency. This previously unexplored binding site, adjacent to the S1′ site accommodating the quinazolinone template, presented an opportunity for designing inhibitors with improved interaction profiles.

Table: Design Strategy for this compound MMP-13 Inhibitor

Design Element Structural Feature Purpose Result
Central Scaffold Thieno[2,3-d]pyrimidine-2-carboxamide Core structure Optimal positioning in S1′ pocket
S1″ Binding Group Carboxybenzene at 5-position Interaction with Lys140 Enhanced potency and selectivity
Linker Optimization Variable length spacers Connect scaffold to S1″ group Improved binding affinity
Zinc Avoidance Non-hydroxamate structure Prevent active site Zn binding Reduced off-target effects

The critical breakthrough came from incorporating a carboxybenzene group at the 5-position of the thieno[2,3-d]pyrimidine scaffold, strategically positioned to form a salt bridge with Lys140 in the S1″ binding site [1]. This specific interaction proved crucial for enhancing both potency and selectivity, as Lys140 is not conserved in the same spatial arrangement in other MMP family members. The molecular weight of the resulting compound this compound is 479.51 g/mol, with the chemical formula C₂₄H₂₁N₃O₆S and CAS number 869296-13-9 [2] [3]. The design strategy successfully avoided traditional zinc-binding groups, instead focusing on exosite interactions that conferred exceptional selectivity while maintaining low nanomolar potency.

Biochemical Characterization and Potency

Inhibition Potency and Selectivity Profile

This compound demonstrates extraordinary potency against MMP-13, with reported IC₅₀ values ranging from 6.75 pM to 6.9 pM in enzymatic assays [2] [4]. This places it among the most potent MMP-13 inhibitors ever reported. More significantly, this compound exhibits remarkable selectivity, showing more than 2,600-fold selectivity over other related metalloenzymes [2]. This exceptional selectivity profile addresses the primary limitation of earlier MMP inhibitors that failed in clinical trials due to off-target effects and subsequent musculoskeletal syndrome.

Table: Biochemical Characterization Data for this compound

Parameter Value Experimental Conditions Reference
IC₅₀ for MMP-13 6.75-6.9 pM Enzymatic assay [2] [4]
Selectivity Factor >2,600-fold Against related metalloenzymes [2]
Collagen Degradation Inhibition 87.4% at 0.1 μM IL-1β and oncostatin M stimulated cartilage [2] [3]
Solubility in DMSO 15.62 mg/mL (32.57 mM) In vitro conditions [2]
Physical Form White to off-white powder Solid state [2] [3]

The selectivity mechanism stems from this compound's unique binding mode that exploits structural features specific to MMP-13. Unlike traditional MMP inhibitors that target the conserved catalytic zinc ion, this compound binds to the S1′ specificity pocket and the adjacent S1″ hydrophobic pocket, regions that show significant structural variation among MMP family members [5] [1]. This exosite-binding mechanism represents a paradigm shift in MMP inhibitor design, avoiding the conservation challenges that plagued zinc-binding inhibitors. The noncompetitive inhibition kinetics further confirm this mechanism, showing that this compound does not compete with substrate for active site binding but rather modulates enzyme activity through distinct allosteric sites [5].

Cellular and Tissue Efficacy

In cellular models, this compound has demonstrated significant functional efficacy in biologically relevant systems. In interleukin-1β (IL-1β) and oncostatin M stimulated cartilage, this compound produced 87.4% inhibition of collagen breakdown at a concentration of 0.1 μM [2] [3]. This demonstrates its ability to effectively penetrate tissue and inhibit MMP-13-mediated collagen degradation in a pathophysiologically relevant context. The potent inhibition of collagen breakdown is particularly significant given that type II collagen degradation represents the irreversible step in osteoarthritis progression, suggesting this compound's potential as a disease-modifying agent.

Beyond osteoarthritis models, this compound has been utilized as a chemical probe to investigate MMP-13 function in other disease contexts. In cancer research, this compound was employed to study MMP-13's role in promoting the osteogenic potential of BMP9 (bone morphogenetic protein 9) through enhancement of Wnt/β-catenin signaling via HIF-1α upregulation in mouse embryonic fibroblasts [6]. These findings revealed a previously unrecognized function of MMP-13 in mesenchymal stem cell lineage decision and provided insights into potential applications in bone tissue engineering and cancer metastasis. The availability of highly selective probes like this compound is crucial for delineating the complex roles of specific MMPs in physiological and pathological processes, as compensatory mechanisms and functional redundancy among MMP family members often complicate genetic approaches.

In Vivo Profile and Therapeutic Potential

The pharmacokinetic profile of this compound has been evaluated in preclinical models, demonstrating favorable characteristics for in vivo applications. Studies reported that this compound was well absorbed across multiple species at oral doses of 10-20 mg/kg [2]. Formulation optimization led to significant improvements in pharmacokinetic parameters, with the disodium salt formulation of this compound showing enhanced exposure in guinea pigs compared to the free acid form. Specifically, the disodium salt produced an AUC of 8357 ng·h/mL and Cmax of 1445 ng/mL, compared to an AUC of 6478 ng·h/mL and Cmax of 911 ng/mL for the free acid this compound [2].

These promising pharmacokinetic properties, combined with its exceptional potency and selectivity, suggest this compound's potential as a therapeutic candidate for MMP-13-mediated diseases. The cartilage-protective effects observed in preclinical models position this compound as a potential disease-modifying osteoarthritis drug (DMOAD), which represents a significant unmet medical need in rheumatology [7]. Additionally, its efficacy in inhibiting cancer-related processes such as osteoclastogenesis and bone metastasis suggests potential applications in oncology [8] [6]. The high membrane permeability and oral availability further enhance its therapeutic utility, enabling systemic administration for conditions where MMP-13 activity contributes to disease progression.

Experimental Protocols and Methodologies

MMP-13 Inhibition Assay Protocol

The enzymatic inhibition assay for this compound against MMP-13 utilizes a fluorescence resonance energy transfer (FRET)-based method with triple-helical peptide substrates that mimic native collagen structure [9]. Begin by preparing the assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5. Recombinant MMP-13 catalytic domain is diluted in assay buffer to a working concentration of 1-2 nM. Prepare this compound stock solutions in DMSO and serially dilute in assay buffer to achieve the desired concentration range (typically from 10 mM down to pM concentrations), ensuring the final DMSO concentration does not exceed 1% (v/v).

The FRET substrate fTHP-15 [(Gly-Pro-Hyp)₅-Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg-(Gly-Pro-Hyp)₅-NH₂] is added to each well at a final concentration of 1.5 μM [9]. Initiate the reaction by adding the enzyme solution and monitor fluorescence continuously (excitation 325 nm, emission 395 nm) for 30-60 minutes at 30°C. Calculate percent inhibition using the formula: % Inhibition = [1 - (Slope_inhibitor/Slope_control)] × 100. Determine IC₅₀ values by fitting the inhibition data to a four-parameter logistic equation using non-linear regression analysis. This assay specifically measures triple-helical peptidase activity, which more accurately reflects MMP-13's collagenolytic activity compared to single-stranded substrates [9].

Cartilage Explant Collagen Degradation Assay

The functional efficacy of this compound in preventing collagen degradation can be assessed using a cartilage explant model [2] [7]. Obtain fresh articular cartilage from bovine nasal septum or human joint replacement surgeries, and cut into explants of approximately 2 mm³. Pre-culture explants in DMEM/F12 medium with 10% FBS for 24 hours to stabilize metabolic activity. Stimulate collagen degradation by adding a combination of IL-1β (10 ng/mL) and oncostatin M (10 ng/mL) to the culture medium. Add this compound at various concentrations (typically 0.1-10 μM) alongside cytokine stimulation.

Culture explants for 10-14 days, with medium changes every 2-3 days. Quantify collagen degradation by measuring the release of hydroxyproline or C2C collagen neoepitope in the conditioned medium using specific ELISA kits. Alternatively, assess collagen content in explants after the culture period using hydroxyproline assay or histological analysis with collagen-specific stains (e.g., picrosirius red). Include appropriate controls including unstimulated explants and cytokine-stimulated explants without inhibitor. This protocol models the inflammatory environment of osteoarthritis and provides physiologically relevant data on this compound's cartilage-protective efficacy [7].

G Start Start Cartilage Explant Assay ExplantPrep Cartilage Explant Preparation (2 mm³ pieces) Start->ExplantPrep Stabilization 24h Stabilization Culture in DMEM/F12 + 10% FBS ExplantPrep->Stabilization Stimulation Cytokine Stimulation IL-1β (10 ng/mL) + OSM (10 ng/mL) Stabilization->Stimulation Treatment This compound Treatment (0.1-10 μM concentration range) Stimulation->Treatment Culture Culture Period 10-14 days with medium changes Treatment->Culture Analysis Collagen Degradation Analysis Culture->Analysis Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline C2C_ELISA C2C Neoepitope ELISA Analysis->C2C_ELISA Histology Histological Analysis (Picrosirius red stain) Analysis->Histology End Data Interpretation Hydroxyproline->End C2C_ELISA->End Histology->End

Experimental workflow for assessing this compound efficacy in cartilage explant model

In Vivo Pharmacokinetics Protocol

For evaluation of this compound pharmacokinetics, employ Sprague-Dawley rats (250-300 g) or guinea pigs (300-350 g) following appropriate institutional animal care guidelines [2]. Prepare this compound as either free acid or disodium salt formulation in 0.5% methylcellulose suspension for oral administration at 10-20 mg/kg. For intravenous administration, formulate this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution. Administer compounds to animals (n=3-5 per group) via oral gavage or tail vein injection.

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Separate plasma by centrifugation and store at -80°C until analysis. Extract this compound from plasma using protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate. Quantify this compound concentrations using LC-MS/MS with multiple reaction monitoring (MRM). For the disodium salt formulation, monitor transitions m/z 479.5→[product ions] for this compound. Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t₁/₂, and clearance using non-compartmental analysis with validated software. This protocol demonstrates the oral bioavailability and exposure parameters critical for therapeutic application.

Conclusion

This compound represents a significant advancement in MMP-13 inhibitor development, achieving exceptional potency (pM IC₅₀) and unprecedented selectivity (>2,600-fold) through a novel exosite-binding mechanism that avoids the conserved catalytic zinc ion. Its efficacy in preventing collagen degradation in cartilage explants (87.4% inhibition at 0.1 μM) and favorable pharmacokinetic profile across multiple species support its potential as a therapeutic candidate for osteoarthritis and cancer metastasis. The detailed experimental protocols provided enable researchers to evaluate MMP-13 inhibition and cartilage-protective effects using biologically relevant models. As a highly selective chemical probe, this compound continues to facilitate the investigation of MMP-13's roles in various pathological processes, highlighting the importance of targeted inhibitor design in overcoming the challenges of protease inhibitor development.

References and Additional Resources

For researchers seeking additional information on this compound, the following resources are available:

  • Commercial Sources: MedChemExpress (Catalog No. HY-100518) and Sigma-Aldrich (Catalog No. SML1915) offer this compound for research purposes [2] [3].
  • Structural Data: Consult the Structural Genomics Consortium (SGC) website for full characterization details and X-ray crystallography data [3].
  • Related Compounds: Investigate analogs such as RF036 and inhibitor 3 for comparison of different selectivity profiles and pharmacological properties [8].

References

Quantitative Profile of T-26c

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data for T-26c, including its potency, selectivity, and basic chemical properties, are consolidated in the following table.

Property Value Details / Assay Conditions
IC₅₀ (MMP-13) 6.9 pM [1] [2] / 6.75 pM [3] [4] Cell-free assay of human MMP-13 catalytic domain [1] [3] [2].
Selectivity >2,600-fold Selectivity over other related metalloenzymes (e.g., MMP-1, MMP-7, MMP-9, MMP-14, TACE) [1] [3] [4].
Molecular Weight 479.51 g/mol [1] [3] [4] Molecular Formula: C₂₄H₂₁N₃O₆S [1] [3] [4]
CAS Number 869296-13-9 [1] [3] [4]

Experimental Data & Protocols

This compound has been validated in both biochemical and more complex biological systems. The key experimental findings and detailed methodologies are provided below.

In Vitro and Ex Vivo Efficacy
  • Collagen Degradation Assay: In a bovine nasal cartilage explant model stimulated with IL-1β and oncostatin M, this compound significantly inhibited collagen breakdown, showing 87.4% inhibition at a concentration of 0.1 μM [3] [4].
  • Crystallographic Validation: The mechanism of action is structurally confirmed, with the probe-target interaction detailed in the Protein Data Bank (PDB) entry 3WV1 [2].
Detailed Experimental Protocol: Kinase Assay

The following methodology for determining the IC₅₀ value was adapted from the search results [3] [4]:

  • Buffer Preparation: The MMP assay buffer consisted of 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35.
  • Enzyme Activation: Pro-MMPs were activated by pre-incubation with 1 mM aminophenylmercuric acetate (APMA) in the assay buffer at 37 °C for 2 hours (for MMP-1, 2, 7, 8, 10, 13) or 18 hours (for MMP-3 and 9).
  • Inhibition Assay: The inhibition assays were performed in a buffer containing the activated enzymes and a fluorescent peptide substrate (Cy3-PLGLK(Cy5Q)AR-NH₂ for MMPs) in the presence of various concentrations of this compound.
  • Reaction Termination & Measurement: After incubation at 37 °C for 40 minutes, the reaction was terminated by adding EDTA (pH 8.0). The increase in fluorescence was measured using a spectrofluorimeter.
  • Data Calculation: Enzyme activity (%) was calculated as: [(X - C)/(T - C)] * 100, where:
    • X = fluorescence count with inhibitor
    • T = fluorescence count without inhibitor (total activity)
    • C = fluorescence count with EDTA (background) IC₅₀ values were subsequently determined using iterative fitting.

The workflow of this assay is summarized in the following diagram:

Start Prepare Assay Buffer A Activate Pro-MMPs with APMA at 37°C Start->A B Run Inhibition Assay: Enzyme + Substrate + this compound A->B C Incubate at 37°C for 40 minutes B->C D Terminate Reaction with EDTA C->D E Measure Fluorescence D->E F Calculate IC₅₀ E->F

In Vivo Pharmacokinetics

In guinea pigs, oral administration of a disodium salt formulation of this compound improved pharmacokinetic parameters compared to the free acid form [3] [4]:

  • Disodium Salt Formulation: AUC = 8357 ng·h/mL, Cₘₐₓ = 1445 ng/mL.
  • Free Acid this compound: AUC = 6478 ng·h/mL, Cₘₐₓ = 911 ng/mL. The compound was reported to be well-absorbed across tested species at an oral dose of 10–20 mg/kg [3] [4].

Application Note: Understanding IC₅₀

For your research context, it is valuable to note that the IC₅₀ (Half Maximal Inhibitory Concentration) is a critical parameter used to evaluate a compound's potency. It represents the concentration at which a substance achieves a 50% inhibition of a specific biological or biochemical function [5]. The exceptionally low picomolar (pM) IC₅₀ of this compound against MMP-13 indicates very high potency.

References

Quantitative Selectivity Profile of T-26c

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key potency and selectivity data for T-26c from scientific sources.

Target Enzyme Potency Value (IC₅₀) Selectivity Ratio vs. MMP-13 Assay Type
MMP-13 0.0069 nM (6.9 pM) [1] - Inhibition of human MMP13 catalytic domain [1]
MMP-2 18 nM [1] >2,600-fold Cell-free assay [1] [2]
MMP-10 160 nM [1] >23,000-fold Cell-free assay [1]
MMP-3 600 nM [1] >86,000-fold Cell-free assay [1]
MMP-8 780 nM [1] >113,000-fold Cell-free assay [1]
MMP-1, MMP-7, MMP-9, MMP-14, TACE >10,000 nM [1] >1,400,000-fold Cell-free assay [1]

Experimental Protocols for Key Assays

The primary data on this compound is derived from standardized biochemical and structural biology techniques.

  • In Vitro Potency Assay: The IC₅₀ value for MMP-13 was determined by measuring the inhibition of the catalytic activity of the human MMP-13 catalytic domain [1]. This is a cell-free biochemical assay that assesses the compound's direct ability to block the enzyme's function.
  • Off-Target Selectivity Assessment: The selectivity profile was established by testing this compound against a panel of related metalloenzymes (including other MMPs and TACE) using similar cell-free enzymatic assays to determine their respective IC₅₀ values [1].
  • Structural Biology: The molecular basis of this compound's interaction with MMP-13 has been elucidated. The 3D structure of the probe bound to its target is available in the Protein Data Bank (PDB) under the identifier 3WV1 [1].

Mechanism of Action & Pathway

This compound functions by directly and selectively inhibiting the enzyme Matrix Metalloproteinase-13 (MMP-13), also known as Collagenase 3. The following diagram illustrates the logical relationship between this compound binding and its primary cellular effect.

T26c This compound MMP13 MMP-13 Enzyme T26c->MMP13 Binds & Inhibits Substrate Natural Substrate (e.g., Collagen) MMP13->Substrate Cleaves Degradation Substrate Degradation Substrate->Degradation

> this compound binds to the active site of MMP-13, preventing the enzyme from cleaving its natural substrates and halting downstream degradation processes.

Application Notes for Researchers

  • In Vitro Formulation: For cell-based experiments, this compound is typically dissolved in DMSO at a high concentration (e.g., 40 mg/mL or 83.41 mM). It is insoluble in water or ethanol [2].
  • Probe Status: According to ChemicalProbes.org, this compound is a recommended chemical probe for MMP-13, though its SERP (Standards for Experimental Probe Reporting) review was ongoing as of its last update in 2020 [1].

References

Mechanism of Action and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

T-26c functions as a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13 or collagenase 3) [1] [2] [3]. Its primary mechanism of action is the direct inhibition of the MMP-13 catalytic domain, which is supported by a co-crystal structure (PDB ID: 3WV1) [3].

The core of its activity is its exceptional potency and selectivity. The compound's IC50 value (half-maximal inhibitory concentration) against MMP-13 is consistently reported at approximately 6.9 pM (picomolar) in cell-free assays [1] [3] [4]. This potency is coupled with remarkable selectivity, reported to be more than 2,600-fold over other related metalloenzymes [1] [2].

The table below summarizes the quantitative activity of this compound against MMP-13 and a selection of off-target MMPs, illustrating its clean selectivity profile.

Enzyme Target Reported IC50 / Potency Assay Type
MMP-13 6.9 pM [1], 6.75 pM [2] Cell-free assay [1]
MMP-2 18 nM [3] Off-target selectivity assay [3]
MMP-10 160 nM [3] Off-target selectivity assay [3]
MMP-3 600 nM [3] Off-target selectivity assay [3]
MMP-8 780 nM [3] Off-target selectivity assay [3]
MMP-1, MMP-7, MMP-9, MMP-14, TACE >10,000 nM ( >10 µM) [3] Off-target selectivity assay [3]

This specific binding and inhibition of MMP-13 prevents the enzyme from degrading type II collagen, which is a major component of cartilage [1] [4]. The following diagram illustrates the core mechanism and cellular consequence of this compound activity.

G T26c This compound MMP13 MMP-13 Enzyme T26c->MMP13  Inhibits Degradation Prevented Collagen Degradation T26c->Degradation  Leads to Collagen Type II Collagen MMP13->Collagen  Would Normally Degrade

Experimental Evidence and Protocols

The functional activity of this compound has been validated in both cellular and animal models, confirming its relevance in biologically complex systems.

  • In Vitro Cellular Evidence: In an ex vivo model using bovine nasal septum cartilage explants stimulated with IL-1β and oncostatin M, this compound demonstrated significant inhibition of collagen breakdown. At a concentration of 0.1 µM, it achieved 87.4% inhibition of collagen degradation [2]. This experiment is a key validation of its efficacy in a tissue-relevant context.

  • In Vivo Pharmacokinetics: this compound displays favorable oral bioavailability in animal studies. Research indicates that the compound is well-absorbed in various species at doses of 10–20 mg/kg [2]. The use of a disodium salt formulation of this compound was shown to improve pharmacokinetic parameters in guinea pigs, resulting in a higher maximum concentration (Cmax = 1445 ng/mL) and greater overall exposure (AUC = 8357 ng·h/mL) compared to the free acid form [2].

For researchers using this compound, the following practical information is essential:

  • Solubility and Stock Solutions: this compound has high solubility in DMSO (e.g., 40 mg/mL, or approximately 83 mM) but is insoluble in water or ethanol. For in vivo studies, validated formulations include a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O, achieving a concentration of 1.0 mg/mL [1].
  • Storage and Stability: The compound should be stored as a powder at -20°C, where it is stable for up to three years. Solutions in DMSO stored at -20°C or -80°C are typically stable for one or two years, respectively [2].

Chemical Probe Summary

This compound is recognized by the chemical probe community as a high-quality, selective inhibitor for MMP-13 [3]. Its well-characterized mechanism, picomolar potency, and excellent selectivity profile make it a valuable tool for dissecting the biological roles of MMP-13 in research settings related to cartilage biology, osteoarthritis, and cancer.

References

matrix metalloproteinase-13 inhibitor T-26c

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biochemical Data of T-26c

The table below summarizes key biochemical and pharmacological properties of this compound from vendor specifications and peer-reviewed literature.

Property Value / Description
Molecular Target Matrix Metalloproteinase-13 (MMP-13) [1] [2] [3]
IC₅₀ (Potency) 6.75 - 6.9 pM (cell-free assay) [1] [2] [4]
Selectivity >2,600-fold selectivity for MMP-13 over other related metalloenzymes (e.g., MMP-1, -7, -9, -14) [1] [2]
Molecular Weight 479.51 g/mol (free acid); 523.47 g/mol (disodium salt) [1] [3]
CAS Number 869296-13-9 (free acid); 869298-22-6 (disodium salt) [1] [3]
In Vitro Activity 87.4% inhibition of collagen breakdown in IL-1β/oncostatin M-stimulated cartilage at 0.1 μM [1]
In Vivo PK (Guinea Pig) Well absorbed; Disodium salt formulation shows AUC=8357 ng·h/mL and Cmax=1445 ng/mL at 10-20 mg/kg oral dose [1]

Experimental Protocols and Biological Evidence

In Vitro Cartilage Degradation Assay

This protocol demonstrates the compound's functional efficacy in a disease-relevant model [1].

  • Experimental Setup: Use bovine nasal septum cartilage explants. Stimulate the explants with a combination of IL-1β and oncostatin M to induce pathological collagen degradation.
  • Treatment: Apply this compound to the culture medium. A concentration of 0.1 μM is cited as effective.
  • Outcome Measurement: Measure the inhibition of collagen breakdown. In the cited study, this compound achieved 87.4% inhibition at 0.1 μM [1].
In Vivo Pharmacokinetic (PK) Study

This protocol outlines how the oral bioavailability of this compound was evaluated [1].

  • Model: Guinea pigs.
  • Dosing: Administer this compound via oral gavage at a dose of 10-20 mg/kg. The disodium salt formulation is recommended for improved absorption.
  • PK Analysis: Collect plasma samples at various time points. Analyze the data to determine key parameters:
    • AUC (Area Under the Curve): 8357 ng·h/mL (disodium salt) vs. 6478 ng·h/mL (free acid).
    • Cmax (Max Concentration): 1445 ng/mL (disodium salt) vs. 911 ng/mL (free acid) [1].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the role of MMP-13 in disease and how this compound inhibits it, along with a general workflow for experimental validation.

G cluster_pathway MMP-13 Role in Disease & this compound Inhibition cluster_workflow Experimental Validation Workflow InflammatorySignals Inflammatory Signals (e.g., IL-1β, Oncostatin M) MMP13Expression Upregulation of MMP-13 Expression InflammatorySignals->MMP13Expression CollagenDegradation Degradation of Collagen in ECM MMP13Expression->CollagenDegradation DiseaseProgression Disease Progression (e.g., Arthritis, Cancer) CollagenDegradation->DiseaseProgression T26c This compound Inhibitor Inhibition Specific Inhibition of MMP-13 Activity T26c->Inhibition Inhibition->CollagenDegradation  Blocks BiochemicalAssay Biochemical Assay (Determine IC₅₀) SelectivityPanel Selectivity Panel (Profile against other MMPs) BiochemicalAssay->SelectivityPanel CellularModel Cellular/Ex Vivo Model (e.g., Cartilage Explants) SelectivityPanel->CellularModel InVivoStudy In Vivo PK/PD Study (e.g., Animal Model) CellularModel->InVivoStudy

Key Considerations for Researchers

  • Off-target Selectivity: While exceptionally selective for MMP-13, this compound does inhibit other MMPs at higher concentrations. For accurate interpretation, profile key off-targets like MMP2 (IC₅₀ = 18 nM) and MMP10 (IC₅₀ = 160 nM) in your experimental system [4].
  • Optimal Formulation: The disodium salt form of this compound offers superior oral bioavailability in animal models compared to the free acid [1] [3].
  • Solubility and Storage: this compound is soluble in DMSO (e.g., ~36 mg/mL) [5]. For stability, store lyophilized powder at -20°C in a desiccated environment. Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles [1] [5].

References

Historical Background and Development

Author: Smolecule Technical Support Team. Date: February 2026

The T-26's origin traces back to the Soviet Union's acquisition and refinement of the British Vickers 6-Ton tank in the early 1930s [1].

  • Foreign Origin: A Soviet committee purchased 15 Vickers 6-Ton tanks and full technical documentation in 1930 [1].
  • Domestic Adaptation: Soviet engineers at the K.E. Voroshilov factory did not simply copy the design but made significant modifications, creating the T-26 [1].
  • Model Evolution: The T-26C represents the 1938 model, featuring a new conical turret with a smaller cross-section, improved optics, and various hull modifications [2].

The development process from the initial Vickers tanks to the this compound is outlined below:

This compound Development Timeline 1928-1929: Vickers 6-Ton Tank Designed (UK) 1928-1929: Vickers 6-Ton Tank Designed (UK) 1930: USSR Purchases License & Documentation 1930: USSR Purchases License & Documentation 1928-1929: Vickers 6-Ton Tank Designed (UK)->1930: USSR Purchases License & Documentation 1931: T-26 Enters Red Army Service 1931: T-26 Enters Red Army Service 1930: USSR Purchases License & Documentation->1931: T-26 Enters Red Army Service 1933: T-26 mod. 1933 (Cylindrical Turret) 1933: T-26 mod. 1933 (Cylindrical Turret) 1931: T-26 Enters Red Army Service->1933: T-26 mod. 1933 (Cylindrical Turret) 1938: this compound (mod. 1938) with Conical Turret 1938: this compound (mod. 1938) with Conical Turret 1933: T-26 mod. 1933 (Cylindrical Turret)->1938: this compound (mod. 1938) with Conical Turret

Technical Specifications of the this compound

The this compound incorporated several technical improvements over earlier models. Key quantitative data is summarized in the table below.

Specification Details
Type Light Infantry Tank [1]
Place of Origin Soviet Union [1]
Service Period 1931–45 (USSR) [1]
Crew 3 (Commander, Gunner, Driver) [1]
Mass 9.6 tonnes [1]
Dimensions (L×W×H) 4.65 m × 2.44 m × 2.24 m [1]
Main Armament 45 mm 20K tank gun [1]
Secondary Armament 7.62 mm DT machine gun [1]
Armor 6 to 15 mm (Homogeneous) [1] [3]
Engine 90 hp T-26 (4-cylinder petrol) [1]
Max Speed (Road) 31.1 km/h [1]
Operational Range (Road) 220–240 km [1]

Design Evolution and Variants

The T-26 platform was highly adaptable, leading to over 50 modified vehicles [4].

  • Turret Design: The this compound's most distinguishing feature was its single, semi-conical turret with a smaller cross-section, which was an improvement over the earlier cylindrical turrets [2] [3].
  • Specialized Variants: The chassis was used for various experimental and series-produced vehicles, including:
    • Flame-throwing tanks (e.g., KhT-130, KhT-133) [4].
    • Combat engineer vehicles (e.g., ST-26 bridge-laying tank) [4].
    • Self-propelled guns and artillery tractors [4].
  • Foreign Use: Captured T-26s, including the this compound, were used by Axis forces like Germany, who designated it the Panzerkampfwagen this compound 740(r), and Finland [2] [1].

Summary

The this compound was a late-model variant of the widely produced Soviet T-26 light tank. Its development showcases a process of licensed production, technical refinement, and adaptation for specialized roles. Key identifiers for the this compound are its semi-conical turret and service history with both Soviet and Axis forces during World War II.

References

Core Scientific Background of T-26c

Author: Smolecule Technical Support Team. Date: February 2026

T-26c functions as a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor [1] [2] [3]. Its primary mechanism of action is to bind to the MMP-13 enzyme, thereby inhibiting its activity. MMP-13, also known as collagenase-3, plays a key role in the degradation of type II collagen, a major component of cartilage. This makes MMP-13 a significant target in conditions like osteoarthritis.

The development of this compound involved structure-based drug design (SBDD), where X-ray co-crystal structures of MMP-13 were used to maximize interactions between the inhibitor and the protein's specificity pocket, resulting in high affinity and selectivity [3].

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound from multiple sources.

Parameter Value Source / Assay
IC₅₀ (MMP-13) 6.9 pM [1] / 6.75 pM [2] [3] Cell-free assay [1]
Selectivity >2,600-fold over other related metalloenzymes [1] [2] [3] N/A
In Vitro Activity 87.4% inhibition of collagen breakdown at 0.1 μM [2] [4] [3] IL-1β and oncostatin M stimulated cartilage [2]
Molecular Weight 479.51 g/mol [1] [2] -
Chemical Formula C₂₄H₂₁N₃O₆S [1] [2] [3] -
CAS Number 869296-13-9 [1] [2] [4] -

Experimental Protocols

The following experimental details are based on referenced studies.

In Vitro Protocol: Inhibition of Collagen Breakdown
  • Objective: To evaluate the efficacy of this compound in inhibiting collagen degradation in an ex vivo cartilage model.
  • Key Steps:
    • Stimulation: Cartilage tissue is stimulated with a combination of IL-1β and oncostatin M to induce a catabolic state and upregulate MMP activity, mimicking disease conditions [2] [3].
    • Treatment: The tissue is treated with this compound. A concentration of 0.1 μM is reported to cause 87.4% inhibition of collagen breakdown [2] [4] [3].
    • Measurement: The extent of collagen degradation is quantified, likely by measuring released collagen fragments or using a specific collagenase activity assay.
In Vivo Protocol: Pharmacokinetic (PK) Profile
  • Objective: To assess the absorption and systemic exposure of this compound in animal models.
  • Key Steps:
    • Formulation: The compound is administered orally. Studies have compared the free acid form of this compound with its disodium salt formulations, which show improved absorption [2] [3].
    • Dosing: Animals (e.g., guinea pigs) are dosed at 10–20 mg/kg [2] [3].
    • PK Analysis: Blood samples are collected over time to measure plasma concentration.
      • Free Acid this compound: Reported AUC = 6,478 ng·h/mL; Cmax = 911 ng/mL [2] [3].
      • Disodium Salt this compound: Shows significant increases in exposure with AUC = 8,357 ng·h/mL and Cmax = 1,445 ng/mL [2] [3].

Signaling Pathway and Mechanism

The diagram below illustrates the core mechanism of action of this compound in inhibiting cartilage collagen breakdown.

G InflammatorySignal Inflammatory Signal (e.g., IL-1β, Oncostatin M) MMP13Activation MMP-13 Expression & Activation InflammatorySignal->MMP13Activation CollagenBreakdown Type II Collagen Breakdown MMP13Activation->CollagenBreakdown T26c This compound Application Inhibition Inhibition of MMP-13 Activity T26c->Inhibition Inhibition->CollagenBreakdown Blocks CartilagePreserved Cartilage Integrity Preserved Inhibition->CartilagePreserved

Research Applications and Formulation Notes

  • Primary Application: this compound is a valuable chemical probe for specifically investigating the role of MMP-13 in pathological processes such as osteoarthritis, cancer, and other conditions involving tissue remodeling [2] [4] [3].
  • In Vitro Formulation: this compound is soluble in DMSO (e.g., 10-40 mg/mL) [1] [4] [3]. For cell-based assays, stock solutions in DMSO are diluted into the culture medium.
  • In Vivo Formulation: For animal studies, validated formulations include:
    • 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline (1.0 mg/mL, clear solution) [1].
    • 5% DMSO, 95% Corn oil (0.2 mg/mL, clear solution) [1].
    • It is crucial to add solvents sequentially and prepare formulations fresh for optimal results [1] [2].

The data from commercial suppliers [1] [2] [3] and a peer-reviewed source [4] are highly consistent, confirming this compound's well-characterized profile as a selective MMP-13 probe.

References

Chemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties T-26c (CAS No. 869296-13-9) is a small molecule with the molecular formula C₂₄H₂₁N₃O₆S and a molecular weight of 479.51 g/mol [1] [2] [3]. It is described as a white to off-white solid [2] [4].

Mechanism of Action as an MMP-13 Inhibitor this compound acts as a highly potent and selective inhibitor for Matrix Metalloproteinase-13 (MMP-13, also known as collagenase-3) [1] [2] [3]. Its exceptional potency is demonstrated by an IC₅₀ value in the picomolar range. The inhibitor was designed using structure-based drug design (SBDD) to maximize interactions within the specificity pocket (S1' site) of MMP-13, which contributes to its high affinity and notable selectivity—showing more than 2,600-fold selectivity over other related metalloenzymes [1] [4].

The following diagram illustrates the conceptual mechanism by which this compound inhibits MMP-13 and prevents collagen degradation.

G IL1 IL-1β & OSM Stimulation MMP13 MMP-13 Activation & Production IL1->MMP13 Induces COL Collagen Degradation MMP13->COL Catalyzes T26c This compound Administration Inh MMP-13 Inhibition T26c->Inh Highly Selective Inhibition Inh->COL Blocks Prot Collagen Protected Inh->Prot Leads to

Mechanism of this compound inhibition of MMP-13 and collagen degradation.

Summary of Key Bioactivity Data

The high potency and selectivity of this compound translate into significant functional effects in both cellular and animal models.

Table 1: In Vitro Bioactivity of this compound

Assay Type Key Finding Experimental Detail Reference
Enzymatic Inhibition IC₅₀ = 6.75 pM (cell-free) >2,600-fold selectivity over other metalloenzymes [1] [2] [4]. [1]
Cartilage Explant (Bovine) 87.4% inhibition of collagen breakdown at 0.1 μM Assay stimulated with IL-1β and Oncostatin M; hydroxyproline release measured [1] [5] [4]. [1]

Table 2: In Vivo Pharmacokinetics of this compound

Parameter Free Acid (this compound) Disodium Salt Formulation Notes
Cₘₐₓ 911 ng/mL 1445 ng/mL In guinea pigs [1] [5] [4].
AUC 6478 ng·h/mL 8357 ng·h/mL The disodium salt shows improved exposure [1] [5] [4].
General Absorption Well absorbed in all species tested at 10-20 mg/kg oral dose [1] [5].

Detailed Experimental Protocols

For researchers aiming to replicate or understand the foundational studies, here is a summary of key methodologies.

MMP-13 Enzyme Inhibition Assay [1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
  • Enzyme Activation: Pro-MMP-13 was activated with 1 mM APMA at 37°C for 2 hours.
  • Reaction: Activated enzyme and fluorescent peptide substrate (Cy5-QQHLGHA~K(Cy3)-NH₂) were incubated with various concentrations of this compound for 40 minutes at 37°C.
  • Termination & Detection: Reaction was stopped with EDTA, and fluorescence was measured. IC₅₀ values were determined by fitting the data to calculate the inhibitor concentration that reduces enzyme activity by 50%.

Cartilage Explant Collagen Degradation Assay [1]

  • Tissue Preparation: Bovine nasal septum cartilage was sliced into ~1 mm³ cubes.
  • Stimulation & Treatment: Cartilage cubes were cultured in medium supplemented with 10 ng/mL IL-1β and 50 ng/mL Oncostatin M, with or without this compound.
  • Culture Duration: Incubation for 14 days, with supernatant collection and medium replacement every 7 days.
  • Endpoint Measurement: Papain digested remaining cartilage. Hydroxyproline content (a marker for collagen) in media and digested tissue was determined colorimetrically using chloramine T and Ehrlich's reagent (p-dimethylaminobenzaldehyde) to calculate the percentage of collagen degradation and inhibition.

The workflow for this key experiment is outlined below.

G Step1 Cartilage Preparation (Bovine nasal slices) Step2 Stimulation with IL-1β & Oncostatin M Step1->Step2 Step3 Treatment with this compound (14-day culture) Step2->Step3 Step4 Supernatant Analysis (Hydroxyproline Release) Step3->Step4 Result Quantification of Collagen Degradation Inhibition Step4->Result

Workflow for the cartilage explant collagen degradation assay.

Formulation and Solubility

For practical research application, here is key physicochemical and formulation data:

  • In Vitro Solubility: Soluble in DMSO (~12-40 mg/mL, ~25-83 mM) [1] [3] [4]. It is insoluble in water and ethanol [3].
  • In Vivo Dosing: For animal studies, this compound can be formulated for oral administration. One validated in vivo formulation uses 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, prepared by sequential addition and mixing, to achieve a clear solution at 1-2 mg/mL [1] [3].

References

Application Note: Assessing Pro-Immunogenic Effects on CT26 Colon Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a methodology to evaluate the cytotoxicity and induction of immunogenic cell death (ICD) in CT26 cells treated with an oxidizing saline solution, a potential novel therapeutic approach [1].

  • Objective: To investigate the tumor-toxic and pro-immunogenic properties of plasma-treated saline (PTS) on murine CT26 colorectal cancer cells in vitro.
  • Background: Metastatic colorectal cancer remains a therapeutic challenge. Physical plasma-treated saline generates reactive oxygen and nitrogen species (ROS/RNS), inducing oxidative stress that can trigger immunogenic cell death. This process can stimulate the immune system to recognize and attack cancer cells, making it a promising area for adjuvant therapy development [1].
  • Experimental Summary: CT26 cells were treated with saline solutions oxidized by a cold physical plasma jet. The treatment's efficacy was assessed through cytotoxicity assays, cell death analysis, and measurement of established ICD markers in both 2D monolayers and 3D tumor spheroids [1].

Detailed Experimental Protocol

The following protocol is adapted from the research by Bekeschus et al. (2019) and can be used as a basis for evaluating pro-immunogenic treatments on CT26 cells [1].

1. Preparation of Plasma-Treated Saline (PTS) * Reagent: Phosphate-buffered saline (PBS). * Equipment: An argon plasma jet. * Procedure: Treat 50 ml of PBS with the argon plasma jet. Standard exposure times are 20 minutes (P20) and 60 minutes (P60). After treatment, compensate for evaporation by adding double-distilled water to restore the original volume. The P60 condition typically generates a hydrogen peroxide (H₂O₂) concentration of approximately 100 µM, which can be confirmed by measurement.

2. Cell Culture and Treatment * Cell Line: CT26 murine colon carcinoma cells. * Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C and 5% CO₂. * Experimental Setup: * Seed CT26 cells in culture plates or as 3D spheroids. * Treatment Groups: Include control (untreated PBS), P20, P60, and a control with 100 µM H₂O₂ added directly to PBS (H100). * Incubation: Replace the culture medium with the respective saline solutions and incubate for 30 minutes. After treatment, replace the saline with fresh culture medium for post-incubation analysis.

3. Key Assays and Methodologies * Viability and Cytotoxicity Assessment: * Metabolic Activity: Use MTT or WST-1 assays 24 hours post-treatment to measure cell viability [1]. * Cell Death Kinetics: Use time-lapse video microscopy over 48 hours to monitor cell count and morphological changes. Incorporate propidium iodide (PI) staining to quantify terminal cell death [1]. * Mode of Cell Death Analysis: * Apoptosis/Necrosis Staining: At 24-48 hours post-treatment, stain cells with Annexin V and DAPI. Analyze by flow cytometry to distinguish apoptotic (Annexin V+/DAPI-) from necrotic (Annexin V+/DAPI+) cells [1]. * Caspase Activity: Use a fluorescent caspase-3/7 activity assay as a complementary method to confirm apoptosis [1]. * Immunogenic Cell Death (ICD) Marker Detection: * ICD is characterized by the surface exposure or release of damage-associated molecular patterns (DAMPs). Key markers include calreticulin (CRT) exposure on the cell surface, and the release of ATP and HMGB1. * Surface Calreticulin: Fix treated cells and stain with an anti-calreticulin antibody followed by a fluorescent secondary antibody. Analyze via flow cytometry or high-content imaging. * ATP Release: Collect cell culture supernatants and measure ATP concentration using a luciferase-based bioluminescence assay. * HMGB1 Release: Analyze cell culture supernatants using an HMGB1-specific ELISA. * Functional T Cell Activation Assay: * Co-culture PTS-treated, irradiated CT26 cells with bone marrow-derived dendritic cells (BMDCs) to allow antigen uptake and presentation. * Isolate CD8+ T cells from a mouse spleen and co-culture them with the primed BMDCs. * After several days, measure T cell activation by flow cytometry (e.g., CD69 and CD25 expression) and cytokine production (e.g., IFN-γ) by ELISA [2].

Data Presentation and Analysis

The table below summarizes expected outcomes from key experiments based on the referenced study [1].

Assay Control (P0) P20 Treatment P60 Treatment H100 Treatment
Metabolic Activity (24h) 100% ~75% reduction ~75% reduction ~75% reduction
Apoptotic Cells (Annexin V+) Baseline Significant increase Significant increase Significant increase
Necrotic Cells (PI+) Low Minimal increase Minimal increase Minimal increase
Caspase 3/7 Activity Baseline Significant increase Significant increase Significant increase
Intracellular Oxidation Baseline Significant increase Highest increase Moderate increase
3D Spheroid Death Low Moderate increase High increase Moderate increase

Experimental Workflow and Signaling Pathways

The diagram below outlines the key stages of the experimental workflow for this protocol.

cluster_0 Post-Treatment Assays (Step 4) Start Start Experiment P1 1. Prepare Plasma-Treated Saline (PTS) Start->P1 P2 2. Culture CT26 Cells (2D monolayers & 3D spheroids) P1->P2 P3 3. Apply Treatments (P0, P20, P60, H100) P2->P3 P4 4. Conduct Post-Treatment Assays P3->P4 P5 5. Analyze and Interpret Data P4->P5 A1 Viability & Cytotoxicity End End P5->End A2 Cell Death Mechanism A3 ICD Marker Detection A4 T Cell Activation

The following diagram illustrates the core signaling pathway involved in the induction of immunogenic cell death, which is central to the mechanism of action being studied.

PTS Plasma-Treated Saline (PTS) (ROS/RNS) OxStress Oxidative Stress in CT26 Cell PTS->OxStress ERstress Endoplasmic Reticulum (ER) Stress OxStress->ERstress Caspase Caspase-8 Activation ERstress->Caspase ICD Immunogenic Cell Death (ICD) Phenotype Caspase->ICD CRT Surface Exposure of Calreticulin (CRT) ICD->CRT ATP Release of ATP ICD->ATP HMGB1 Release of HMGB1 ICD->HMGB1 Immune Dendritic Cell Activation & T Cell Priming CRT->Immune ATP->Immune HMGB1->Immune

Discussion and Conclusion

For researchers and drug development professionals, this protocol provides a robust framework for evaluating the efficacy of novel compounds or physical treatments, like PTS, that aim to kill cancer cells while simultaneously activating the immune system.

  • Key Advantages: The combination of 2D and 3D culture models offers a more physiologically relevant assessment of treatment efficacy. The multi-parametric analysis, spanning from simple cytotoxicity to complex immune activation, provides a comprehensive picture of the treatment's mechanism of action [1].
  • Considerations: The specific reactive species profile of PTS depends on the plasma source and treatment parameters. It is crucial to chemically characterize the PTS (e.g., measure H₂O₂, nitrite, nitrate concentrations) for experimental reproducibility [1].
  • Conclusion: The induction of immunogenic cell death represents a promising strategy for improving cancer therapy outcomes. The detailed protocol for CT26 cells outlined here serves as a valuable tool for screening and validating potential immunogenic anti-cancer agents in vitro.

References

T-26c bovine nasal cartilage explant assay

Author: Smolecule Technical Support Team. Date: February 2026

BNC Explant Assay: Application Notes

Bovine Nasal Cartilage (BNC) is an effective in vitro model for screening potential therapeutic compounds for osteoarthritis (OA) and cartilage repair, offering a homogeneous tissue structure that lacks the zonal complexity of articular cartilage [1].

Key Advantages and Applications

The BNC explant model is particularly useful for:

  • High-Throughput Screening: The model is suitable for culturing in standard multi-well plates, facilitating efficient drug screening [2].
  • Studying Cartilage Degradation: You can induce a catabolic state mimicking OA using agents like the cytokine interleukin-1 (IL-1), which upregulates matrix-degrading enzymes (MMPs, ADAMTS) and downregulates matrix synthesis [3].
  • Evaluating Anabolic Therapies: The model can test growth factors that promote repair, such as BMP-7 (which counteracts IL-1 effects and enhances matrix synthesis) and TGF-β1 (which supports matrix integrity in long-term culture) [3] [2].
  • Assessing Biomaterials: The model is suitable for co-culture with implant materials (e.g., Bacterial Nanocellulose) to study cell-material interactions and cell migration [2].

Experimental Protocol

Below is a detailed methodology for establishing and running a BNC explant assay, incorporating tissue preparation, treatment, and analysis.

Tissue Acquisition and Preparation
  • Source: Obtain fresh BNC from a local slaughterhouse immediately after animal sacrifice [1].
  • Transport and Storage: Transport the tissue in saline solution (154 mM NaCl) and store frozen at -20°C until use. Thaw at room temperature before processing [1].
  • Preparation of Explants:
    • Cut the BNC into small blocks (approximately 2 mm × 2 mm × 2 mm) using a scalpel [1].
    • Alternatively, for a punch model, use a biopsy punch to create doughnut-shaped cartilage cylinders. A second, smaller punch can create a central defect for biomaterial testing [2].
    • Remove all non-cartilaginous tissues carefully and rinse the explants in saline or phosphate-buffered saline (PBS) [1] [2].
Culture Conditions
  • Baseline Medium: Use a culture medium such as F12 Nutmix (1:1), supplemented with 5% Fetal Calf Serum (FCS), 100 μg/ml gentamycin, and insulin-transferrin-selenium (ITS) supplement [2].
  • Experimental Groups:
    • Control Group: Culture explants in baseline medium alone.
    • Catabolic Induction Group: Culture explants in baseline medium supplemented with pro-inflammatory cytokines (e.g., IL-1).
    • Treatment Group: Culture explants in cytokine-containing medium with the addition of the test compound.
  • Culture Environment: Maintain cultures at 37°C in a 5% CO₂ atmosphere. Change the culture medium three times per week. Long-term cultures can be maintained for up to 8 weeks [2].
Sample Treatment and Intervention

The table below outlines common agents used to modulate cartilage metabolism in the BNC model.

Agent Type Example Concentration / Method Primary Effect
Catabolic Agent Interleukin-1 (IL-1) Specific concentration to be determined from literature Induces matrix degradation; mimics osteoarthritis [3]
Anabolic Agent Transforming Growth Factor-β1 (TGF-β1) Specific concentration to be determined from literature Promotes matrix synthesis; maintains cartilage homeostasis [3] [2]
Anabolic Agent Bone Morphogenetic Protein-7 (BMP-7) Specific concentration to be determined from literature Counters IL-1 effect; stimulates aggrecan/collagen type II [3]
Enzyme (for Digestion Control) Trypsin 10 min to 17 hrs immersion Controlled depletion of proteoglycans for calibration [1]
Enzyme (for Total Digestion) Papain 2 hrs immersion Complete digestion for biochemical analysis [1]
Outcome Assessment and Analysis

A combination of methods should be used to evaluate the biochemical and structural changes in the explants.

Analysis Method Measured Parameters Application in the BNC Assay
Biochemical Assay Proteoglycan (PG) content, Hydroxyproline (for collagen) Quantifies total matrix loss/synthesis in digest solutions [1]
Fourier Transform Infrared Imaging (FT-IRI) Spatial distribution of collagen and PG Maps macromolecular content across the tissue section; uses Principal Component Regression (PCR) for quantification [1]
Histology & Immunohistochemistry Tissue structure, presence of Collagen Type II, Aggrecan Visually assesses matrix integrity and composition (e.g., Safranin O for PGs) [2]
Gene Expression Analysis mRNA levels of ACAN, COL2A1, COL1A1, MMP-13 Profiles chondrocyte activity and differentiation state using qPCR [2]
Electron Microscopy Ultrastructure of matrix and cells Provides high-resolution detail of collagen fibrils and proteoglycans [4]

Signaling Pathways in Cartilage Explants

The diagram below illustrates the key signaling pathways that regulate the balance between cartilage anabolism (repair) and catabolism (degradation), which can be investigated using the BNC explant model.

CartilageSignaling Key Signaling Pathways in Cartilage cluster_anabolic Anabolic / Protective Pathways cluster_catabolic Catabolic / Degradative Pathways TGFB TGF-β / BMPs ALK1 ALK1 Receptor TGFB->ALK1 Binding ALK5 ALK5 Receptor TGFB->ALK5 Binding FGF FGF RUNX2 RUNX-2 FGF->RUNX2 Context-Dependent IL1 IL-1 / TNF MAPK MAPK / NF-κB IL1->MAPK WNT Wnt/β-catenin WNT->RUNX2 Activates IHH Hedgehog (Ihh) IHH->RUNX2 Activates SMAD158 Smad 1/5/8 ALK1->SMAD158 SMAD23 Smad 2/3 ALK5->SMAD23 SMAD158->RUNX2 Activates SMAD23->RUNX2 Inhibits Homeostasis Homeostatic Markers:- Aggrecan- Collagen II SMAD23->Homeostasis Promotes MAPK->RUNX2 Activates TargetGenes Hypertrophic Markers:- Collagen X- MMP-13- VEGF RUNX2->TargetGenes Upregulates

Experimental Workflow for BNC Explant Assay

The following diagram outlines the step-by-step experimental workflow, from tissue preparation to data analysis.

BNCWorkflow BNC Explant Assay Workflow Step1 1. Tissue Acquisition & Preparation Step2 2. Explant Culture & Treatment Step1->Step2 Sub1_1 Obtain BNC from slaughterhouse Step3 3. Post-Culture Processing Step2->Step3 Sub2_1 Assign to culture groups: - Control (Baseline) - Catabolic (e.g., IL-1) - Treatment (IL-1 + Drug) Step4 4. Data Analysis & Interpretation Step3->Step4 Sub3_1 Collect conditioned media for biomarker analysis Sub4_1 Quantitative Analysis: - PG/Collagen content - Gene expression - Histomorphometry Sub1_2 Cut into blocks (≈2mm³) or punch discs Sub1_1->Sub1_2 Sub1_3 Rinse in saline/PBS Remove non-cartilage tissue Sub1_2->Sub1_3 Sub2_2 Culture up to 8 weeks 37°C, 5% CO₂ Medium change 3x/week Sub2_1->Sub2_2 Sub3_2 Harvest explants for: - Biochemistry - Histology - Molecular Biology Sub3_1->Sub3_2 Sub4_2 Integrate data to assess drug efficacy on cartilage repair/degradation Sub4_1->Sub4_2

Critical Technical Considerations

  • Tissue Viability: The BNC punch model is robust for long-term culture (up to 8 weeks) and maintains matrix integrity and chondrocyte viability, especially with TGF-β1 stimulation [2].
  • Analytical Specificity: Using Principal Component Regression (PCR) with FT-IRI data provides more accurate quantification of collagen and proteoglycan concentrations than simple peak-area methods, due to overlapping infrared absorption bands [1].
  • Model Limitations: Chondrocytes may not deeply immigrate into biomaterial implants with small pore sizes (e.g., 2-5 μm), which can limit integration. This should be considered when testing scaffolds [2].

References

T-26c Compound Profile and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Compound Name T-26c [1]
Primary Target Matrix Metalloproteinase-13 (MMP-13) [1]
Inhibitory Potency (IC₅₀) 6.75 pM (cell-free assay) [1]
Selectivity >2,600-fold selectivity over other related metalloenzymes [1]
Key Functional Assay Bovine Nasal Cartilage Explants [1]
Inhibition of Collagen Degradation 87.4% inhibition at 0.1 μM in IL-1β and oncostatin M stimulated cartilage [1]
In Vivo Pharmacokinetics Good oral absorption in guinea pigs (AUC: 8357 ng·h/mL for disodium salt) [1]

Introduction to this compound and Collagen Degradation

This compound is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with significant potential for therapeutic intervention in osteoarthritis (OA). MMP-13 is a key enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage [2]. In OA, increased MMP-13 activity leads to excessive breakdown of type II collagen, contributing to irreversible cartilage damage and joint degeneration [2]. The development of specific MMP-13 inhibitors like this compound represents a promising approach for disease-modifying osteoarthritis drugs (DMOADs) that target the underlying pathophysiology rather than merely alleviating symptoms [2].

Mechanism of Action

This compound functions through direct inhibition of MMP-13 enzymatic activity. MMP-13 belongs to the matrix metalloproteinase family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix remodeling [3]. The enzyme specifically targets native type II collagen, aggressively cleaving its triple-helical structure, which constitutes the fundamental framework of articular cartilage [2]. This targeted mechanism is particularly relevant since type II collagen degradation represents a key pathological process in osteoarthritis progression.

The selectivity profile of this compound is remarkable, demonstrating over 2,600-fold selectivity for MMP-13 compared to other related metalloenzymes [1]. This high specificity is crucial for minimizing off-target effects that have plagued broader-spectrum MMP inhibitors in clinical development, as selective inhibition preserves physiological functions of other MMPs in tissue homeostasis.

Experimental Protocols

Cell-Free MMP-13 Inhibition Assay

This protocol measures direct enzymatic inhibition using fluorescence-based methodology [1].

Reagents and Buffers:

  • Assay Buffer Composition: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 [1]
  • Enzyme Preparation: pro-MMP-13 activated with 1 mM aminophenylmercuric acetate (APMA) in assay buffer at 37°C for 2 hours [1]
  • Substrate: Fluorescence peptide (Cy3-PLGLK(Cy5Q)AR-NH₂) [1]
  • Inhibitor Preparation: Serial dilutions of this compound in DMSO (final concentration range typically 0.1 pM to 100 nM)

Procedure:

  • Prepare reaction mixtures containing activated MMP-13 and fluorescence peptide substrate in assay buffer
  • Add varying concentrations of this compound inhibitor (include negative control with DMSO only)
  • Incubate at 37°C for 40 minutes
  • Terminate reactions by adding EDTA (pH 8.0) to chelate zinc ions essential for MMP activity
  • Measure fluorescence increase using a spectrofluorimeter
  • Calculate enzyme activity percentage: Enzyme activity (%) = [(X - C)/(T - C)] × 100
    • Where X = fluorescence count with inhibitor, T = fluorescence count without inhibitor, C = fluorescence count with EDTA (blank) [1]
  • Determine IC₅₀ values using iterative fitting of concentration-response data
Bovine Nasal Cartilage Explant Assay

This tissue-based system evaluates functional inhibition of collagen degradation in a physiologically relevant context [1].

Reagents and Media:

  • Culture Medium: 1:1 (v/v) mixture of DMEM/F-12 medium containing 20 μg/mL gentamycin, 50 μg/mL streptomycin, and 50 U/mL penicillin [1]
  • Stimulation Cocktail: 10 ng/mL IL-1β and 50 ng/mL oncostatin M in culture medium [1]
  • Papain Digestion Solution: For complete digestion of remaining cartilage after experiment

Procedure:

  • Obtain bovine nasal septum cartilage and slice into approximately 1 mm³ cubes
  • Pre-culture explants in DMEM/F-12 medium with 10% fetal calf serum overnight
  • Transfer individual cartilage cubes to wells of a 96-well plate with 100 μL of culture medium
  • Treat with stimulation cocktail (IL-1β + oncostatin M) in presence or absence of this compound test compounds
  • Incubate for 2 weeks at 37°C, replacing supernatants with fresh medium containing identical test compounds every 7 days
  • Collect and store supernatants at -20°C until assay
  • At endpoint, digest remaining cartilage completely with papain
  • Quantify hydroxyproline release in media using chloramine T and p-dimethylaminobenzaldehyde
  • Calculate percentage inhibition of collagen degradation:
    • % inhibition = [(% collagen degradation with IL-1β/OSM) - (% collagen degradation with IL-1β/OSM/T-26c)] / [(% collagen degradation with IL-1β/OSM) - (% collagen degradation without additives)] × 100 [1]
Alternative Fluorometric Collagen Degradation Assay

For researchers without access to cartilage explant systems, this biochemical assay provides a complementary approach [4] [3].

Reagents:

  • Substrate: Fluorescently quenched collagen or gelatin (commercially available as FITC-labeled substrates) [4] [3]
  • Assay Buffer: Collagenase-friendly buffer (typically containing Ca²⁺ ions essential for MMP activity) [4]
  • Enzyme Source: Activated MMP-13 or biological samples containing collagenase activity

Procedure:

  • Immobilize fluorescently quenched gelatin (Gel-FITC) at the bottom of microplate wells [3]
  • Incubate with enzyme source (activated MMP-13 or synovial fluid samples) in appropriate buffer
  • During incubation, collagenases digest gelatin substrate, liberating fluorophore
  • Measure increasing fluorescent signal using a microplate reader [4] [3]
  • Quantify collagenase activity by comparing to standard curve
  • Include this compound at various concentrations to demonstrate concentration-dependent inhibition

Data Analysis and Interpretation

The experimental workflow for assessing this compound efficacy involves multiple complementary approaches, as visualized below:

G Start Study Design EnzymaticAssay Cell-Free MMP-13 Inhibition Assay Start->EnzymaticAssay TissueAssay Cartilage Explant Functional Assay Start->TissueAssay FluorometricAssay Fluorometric Collagen Degradation Assay Start->FluorometricAssay IC50 IC50 Determination (6.75 pM) EnzymaticAssay->IC50 Selectivity Selectivity Profile (>2,600-fold) EnzymaticAssay->Selectivity Inhibition Collagen Degradation Inhibition (87.4%) TissueAssay->Inhibition Activity Enzyme Activity Quantification FluorometricAssay->Activity PK In Vivo Pharmacokinetics IC50->PK Selectivity->PK Efficacy Therapeutic Efficacy Assessment Inhibition->Efficacy Activity->Efficacy PK->Efficacy Oral bioavailability confirmation

Troubleshooting and Optimization

Low Inhibition in Cartilage Explant Assay:

  • Ensure proper cartilage cube size (approximately 1 mm³) for adequate nutrient and compound penetration [1]
  • Verify cytokine activity and concentration in stimulation cocktail
  • Pre-incubate this compound with explants before adding stimulators for enhanced efficacy

High Variability in Hydroxyproline Measurements:

  • Standardize papain digestion conditions across all samples
  • Include internal hydroxyproline standards in each assay plate
  • Ensure complete cartilage digestion before hydroxyproline measurement

Inconsistent Results in Fluorometric Assays:

  • Confirm substrate integrity and avoid repeated freeze-thaw cycles
  • Optimize incubation time to remain within linear detection range
  • Include appropriate controls (enzyme-only, substrate-only, inhibitor-only)

Applications in Drug Development

This compound serves as both a tool compound for understanding MMP-13 biology and a lead structure for therapeutic development. The compound's exceptional potency and selectivity profile make it particularly valuable for:

  • Target Validation Studies: Confirming MMP-13 as a therapeutic target in osteoarthritis models
  • Lead Optimization: Establishing structure-activity relationships for MMP-13 inhibitors
  • Biomarker Development: Correlating MMP-13 inhibition with collagen degradation markers like CTX-II [5]
  • Preclinical Efficacy Models: Demonstrating disease-modifying potential in animal models of osteoarthritis

The high oral bioavailability observed with disodium salt formulations of this compound in guinea pigs (AUC = 8357 ng·h/mL) further supports its utility as a development candidate for oral administration [1].

Reference List

  • Abcam. (2017). Collagen Degradation/Zymography Assay Kit (Fluorometric). [4]
  • PMC. (2024). Screening of MMP-13 Inhibitors Using a GelMA-Alginate Hydrogel Model. Polymers, 16(11), 1572. [2]
  • SpringerLink. (2010). Collagen Degradation Assays. In Matrix Metalloproteinase Protocols. [6]
  • Transplant Proceedings. (2008). Development and characterization of a collagen degradation assay to assess purified collagenase used in islet isolation. [7]
  • BMC Biotechnology. (2024). Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples. [3]
  • TargetMol. (2022). This compound Compound Data Sheet. [1]
  • Arthritis Research & Therapy. (2009). The response to oestrogen deprivation of the cartilage collagen degradation marker, CTX-II, is unique compared with other markers of collagen turnover. [5]

References

T-26c IL-1β and oncostatin M stimulation method

Author: Smolecule Technical Support Team. Date: February 2026

Oncostatin M (OSM) Stimulation Protocol

This protocol is synthesized from recent studies investigating OSM's effects on endothelial cells, dorsal root ganglion (DRG) cells, and sensory nerves [1] [2] [3].

Detailed Workflow:

  • Recombinant OSM Preparation: Reconstitute recombinant human or mouse OSM protein according to the manufacturer's instructions to create a stock solution. Aliquot and store at recommended temperatures to avoid repeated freeze-thaw cycles.
  • Cell Seeding and Culture: Plate your cells (e.g., HMEC-1 microvascular endothelial cells or primary DRG neurons) in appropriate culture vessels and growth medium. Allow cells to adhere and reach the desired confluence (e.g., 60-80% for most cell lines).
  • Stimulation: Replace the culture medium with fresh medium containing the working concentration of OSM. The table below summarizes effective concentrations and durations used in recent studies.
  • Inhibition Studies (Optional): To investigate specific signaling pathways, pre-treat cells with pathway inhibitors for about one hour before adding OSM. Commonly used inhibitors include [2] [3]:
    • STAT3 inhibitor (e.g., Stattic, 5 µM)
    • ERK inhibitor (e.g., U0126, 5 µM)
    • p38 MAPK inhibitor (e.g., SB203580, 5 µM)
    • JNK inhibitor (e.g., SP600125, 5 µM)
  • Post-Stimulation Analysis: After the incubation period, collect cells or supernatant for downstream analysis such as RNA sequencing, Western blotting, or immunofluorescence.

Quantitative Data for OSM Stimulation:

Cell Type / Model OSM Concentration Incubation Time Key Outcomes
Human microvasculature ECs (HMEC-1) [1] Not Specified 24 hours Epigenetic reprogramming; ↑ KAT6B, H3K14ac
Primary mouse DRG cells [2] [3] 100 ng/mL 6-8 days Significant neurite outgrowth
Mouse skin (in vivo) [2] [3] 100 ng (subcutaneous) Every 3-4 days for 2 months Increased nerve elongation & skin hypersensitivity

The following diagram illustrates the core OSM signaling pathways that lead to these cellular responses, integrating information from multiple sources [1] [4] [5]:

osm_pathway OSM OSM TypeI Type I Receptor (LIFR + gp130) OSM->TypeI TypeII Type II Receptor (OSMRβ + gp130) OSM->TypeII JAKs JAK1/2, TYK2 TypeI->JAKs TypeII->JAKs STATs STAT1/3/5 JAKs->STATs Phosphorylation & Dimerization MAPK MAPK Pathway (Ras, Raf, MEK, ERK) JAKs->MAPK PI3K PI3K-Akt Pathway JAKs->PI3K PKC PKC-δ JAKs->PKC Epigenetic Epigenetic Reprogramming (↑ KAT6B, H3K14ac) STATs->Epigenetic Gene Regulation Outcomes Cell Outcomes STATs->Outcomes Nuclear Translocation MAPK->Outcomes PI3K->Outcomes p38JNK p38 / JNK MAPK PKC->p38JNK p38JNK->Outcomes Epigenetic->Outcomes

IL-1β Stimulation Protocol

While the search results confirm IL-1β's importance in various models [6], the retrieved protocols are embedded in specific disease contexts like preterm prelabor rupture of membranes (pPROM). The parameters below are from a 2025 study using primary human amniotic epithelial cells (hAECs) and tissue explants [6].

Detailed Workflow:

  • Recombinant IL-1β Preparation: Reconstitute recombinant human IL-1β to create a stock solution. Aliquot and store as recommended.
  • Cell Culture and Pre-treatment: Culture cells or tissue explants in standard conditions. For studies involving gene knockdown, transduce cells with lentiviral vectors (e.g., shRNA against ADAMTS9) 8 hours prior to IL-1β stimulation [6].
  • Stimulation and Inhibition: Replace medium with one containing IL-1β at the working concentration. To probe the role of the NF-κB pathway, a common downstream pathway, pre-treat cells with an NF-κB inhibitor (e.g., BAY 11-7082) for one hour before adding IL-1β [6].
  • Analysis: After incubation, process samples for analysis (e.g., ELISA, Western blot, ChIP, luciferase assays).

Quantitative Data for IL-1β Stimulation:

Cell Type / Model IL-1β Concentration Incubation Time Key Outcomes
Primary human amniotic epithelial cells (hAECs) [6] 10 ng/mL Not Specified ↑ ADAMTS9 & POFUT2 expression; ECM remodeling
Human fetal membrane-decidua explants [6] 10 ng/mL Not Specified Fetal membrane weakening

Critical Considerations for Experimental Design

When adapting these protocols for the T-26c cell line, please consider the following:

  • Cell Line Specificity: The lack of a direct reference for this compound means you will need to optimize conditions. Begin with the concentrations listed and perform a dose-response (e.g., 1-100 ng/mL) and time-course experiment to determine the optimal parameters for your specific research questions.
  • Receptor Expression: Ensure the this compound cell line expresses the relevant receptors. For OSM, this includes the type II receptor (OSMRβ/gp130) for most documented effects, or the type I receptor (LIFR/gp130) [4] [5] [7]. For IL-1β, confirm expression of the IL-1 receptor (IL-1R1) [6].
  • Downstream Validation: Whatever your readout, plan to validate that the signaling pathways are activated as expected. This could involve Western blotting to detect phosphorylated STAT3 for OSM or phosphorylated p65/IKBα for IL-1β-induced NF-κB activation.

Conclusion and Adaptation Guide

The provided OSM and IL-1β stimulation protocols offer a solid, referenced foundation based on current literature. To apply them to the this compound cell line:

  • Confirm Receptor Presence: Use RT-PCR or flow cytometry to check for OSMRβ/gp130 and IL-1R1 expression.
  • Establish Baseline: Run pilot experiments using the suggested concentrations and times, measuring a key downstream target (e.g., p-STAT3 for OSM) to confirm pathway activation.
  • Optimize Systematically: Titrate the cytokine concentration and vary the stimulation time to find the ideal window for your specific phenotypic or molecular endpoint.

References

T-26c hydroxyproline release measurement

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of T-26c

The table below summarizes the key biochemical and in vitro characteristics of this compound:

Property Description / Value
Target Matrix Metalloproteinase-13 (MMP-13) [1]
IC₅₀ (cell-free assay) 6.75 pM (picoMolar) [1]
Selectivity >2,600-fold selectivity over related metalloenzymes [1]
In Vitro Model Bovine nasal cartilage explants stimulated with IL-1β and Oncostatin M [1]
Key In Vitro Result 87.4% inhibition of collagen degradation at 0.1 μM [1]
In Vivo Pharmacokinetics Good oral absorption in guinea pigs; disodium salt formulation showed improved AUC and Cmax [1]

Detailed Experimental Protocol: Hydroxyproline Release Assay

This protocol details the cartilage explant assay used to measure the inhibitory effect of this compound on collagen breakdown, with hydroxyproline release as the primary readout [1].

Part 1: Cartilage Explant Culture and Treatment
  • Tissue Preparation: Slice bovine nasal septum cartilage and maintain slices in DMEM/F-12 medium supplemented with 10% fetal calf serum overnight [1].
  • Equilibration: Culture the confirmed sterile slices in a defined culture medium (DMEM/F-12 with gentamycin, streptomycin, and penicillin) for two days at 37°C [1].
  • Experimental Setup: Cut the cartilage into small cubes (approximately 1 mm³) and transfer individual cubes into wells of a 96-well plate, each containing 100 μL of culture medium [1].
  • Stimulation and Treatment: For the collagen degradation assay, supplement the medium with:
    • Stimulants: 10 ng/mL IL-1β and 50 ng/mL oncostatin M.
    • Test Compound: this compound at the desired concentration (e.g., 0.1 μM). Include control wells with and without stimulants.
  • Long-term Culture: Incubate the cartilage for two weeks. Replace the supernatant with fresh medium containing identical test compounds every seven days. Collect and store supernatants from day 7 and day 14 at -20°C until assayed [1].
Part 2: Hydroxyproline Measurement via Colorimetric Assay

The following method for measuring hydroxyproline is adapted from a standardized commercial kit and literature [2] [3]. All samples and standards should be run in duplicate.

  • Sample Hydrolysis:

    • Transfer 100 μL of the collected supernatant or standard to a pressure-tight vial.
    • Add 100 μL of concentrated hydrochloric acid (HCl, ~12 M), cap tightly.
    • Hydrolyze at 120°C for 3 hours [2].
    • After hydrolysis, add 5 mg of activated charcoal, mix, and centrifuge at 13,000 x g for 2 minutes to clarify [2].
    • Transfer 10-50 μL of the clear supernatant to a new 96-well plate.
    • Evaporate all wells (samples and standards) to complete dryness under vacuum or in a 60°C oven [2].
  • Preparation of Reagents:

    • Chloramine T/Oxidation Buffer Mixture: Prepare fresh for immediate use. For each reaction well, mix 6 μL of Chloramine T Concentrate with 94 μL of Oxidation Buffer [2].
    • Diluted DMAB Reagent: Prepare fresh, protected from light. For each well, mix 50 μL of DMAB Concentrate with 50 μL of Perchloric Acid/Isopropanol Solution [2].
  • Assay Procedure:

    • Add 100 μL of the Chloramine T/Oxidation Buffer Mixture to each dried sample and standard well. Incubate at room temperature for 5 minutes to oxidize hydroxyproline [2] [3].
    • Add 100 μL of the Diluted DMAB Reagent to each well. Incubate for 90 minutes at 60°C to develop the chromophore [2].
    • Measure the absorbance at 560 nm (A560) using a spectrophotometric plate reader [2].
  • Data Calculation:

    • Subtract the average absorbance of the blank (0 μg hydroxyproline) standards from all other readings.
    • Generate a standard curve from the corrected absorbance values of the hydroxyproline standards.
    • Determine the amount of hydroxyproline (μg) in unknown samples from the standard curve.
    • Calculate the percentage of collagen degradation inhibition using the formula [1]: % Inhibition = [(% Collagen Degradation with Stimulants) - (% Collagen Degradation with Stimulants and this compound)] / [(% Collagen Degradation with Stimulants) - (% Collagen Degradation without Stimulants)] * 100

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound.

T26cWorkflow Start Cartilage Explant Preparation Step1 Stimulation with IL-1β & Oncostatin M Start->Step1 Step2 Treatment with this compound or Vehicle Step1->Step2 Step3 2-Week Culture & Supernatant Collection Step2->Step3 Step4 Acid Hydrolysis of Supernatants Step3->Step4 Step5 Oxidation with Chloramine T Step4->Step5 Step6 Color Development with DMAB (Ehrlich's Reagent) Step5->Step6 Step7 Measure Absorbance at 560 nm Step6->Step7 Step8 Calculate Hydroxyproline & % Inhibition Step7->Step8

Diagram 1: Visual summary of the experimental workflow for the this compound hydroxyproline release assay.

T26cMechanism IL1 Inflammatory Stimulus (IL-1β, Oncostatin M) MMP13 MMP-13 Enzyme IL1->MMP13 Induces Collagen Collagen Degradation MMP13->Collagen Cleaves T26c This compound Inhibitor T26c->MMP13 Potent Inhibition IC₅₀ = 6.75 pM HYP Hydroxyproline Release Collagen->HYP Releases

Diagram 2: Mechanism of this compound action. This compound potently inhibits MMP-13, blocking the collagen degradation pathway and reducing hydroxyproline release [1].

Key Technical Considerations

  • Assay Sensitivity: The hydroxyproline assay is highly sensitive, with a linear detection range typically between 0.2–1.0 µg [2]. Testing several sample dilutions is recommended to ensure readings fall within the standard curve.
  • Specificity of this compound: The exceptional selectivity of this compound for MMP-13 over other MMPs (>2,600-fold) strengthens the conclusion that observed effects are due to MMP-13 inhibition and not off-target activity [1].
  • Reagent Stability: The oxidized hydroxyproline forms a chromophore with DMAB (Ehrlich's reagent) measured at 560 nm [2] [3]. Be aware that the Chloramine T and DMAB assay reagents are stable for only 2–3 hours after preparation and must be used immediately [2].

References

Comprehensive Research Application Notes: T-26c Solubility, Formulation, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to T-26c as a Research Tool

This compound is a highly potent, selective, and cell-permeable inhibitor of matrix metalloproteinase-13 (MMP-13) that has emerged as a valuable chemical probe for studying extracellular matrix remodeling and connective tissue homeostasis. With an exceptional IC₅₀ value of 6.75 pM and more than 2,600-fold selectivity over related metalloenzymes, this compound provides researchers with a specific tool for investigating MMP-13 function in various pathological contexts including osteoarthritis, cancer metastasis, and cardiovascular diseases. The compound was developed using structure-based drug design approaches that optimized interactions with the specificity pocket of the S1' hydrophobic residue of MMP-13, resulting in its remarkable potency and selectivity profile. These application notes provide comprehensive protocols and data to support researchers in effectively utilizing this compound in both in vitro and in vivo studies, with particular emphasis on solubility characteristics, formulation strategies, and experimental methodologies validated across multiple research applications.

Physicochemical Properties and Solubility Data

Molecular Characteristics

This compound possesses well-defined physicochemical properties that influence its experimental handling and bioavailability. The compound has a molecular weight of 479.51 g/mol and appears as a white to off-white solid powder at room temperature. Its chemical structure features multiple hydrogen bond acceptors and donors, contributing to specific molecular interactions while maintaining adequate cell permeability. The compound's LogP value of approximately 2.6 indicates moderate lipophilicity, which balances membrane permeability with aqueous solubility. This compound is supplied with a purity of ≥98% as determined by HPLC analysis, ensuring reliable experimental results and reducing potential off-target effects attributable to impurities.

Comprehensive Solubility Profile

The solubility characteristics of this compound have been systematically quantified across different solvent systems, providing researchers with essential data for experimental planning.

Table 1: Solubility Profile of this compound in Various Solvent Systems

Solvent System Concentration Preparation Notes Application Context
DMSO (standard) 15.6-40 mg/mL (32.6-83.4 mM) Clear solution at room temperature with vigorous shaking In vitro assays and stock solutions
DMSO (conservative) 10 mg/mL Clear, stable solution Primary stock for sensitive assays
Aqueous buffers Very low Not recommended for direct dissolution Limited utility without co-solvents
Formulation 1 ≥1.56 mg/mL (3.25 mM) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline In vivo administration (aqueous compatibility)
Formulation 2 ≥1.56 mg/mL (3.25 mM) 10% DMSO + 90% corn oil In vivo administration (prolonged stability)

The exceptional solubility in DMSO reaching up to 40 mg/mL facilitates the preparation of concentrated stock solutions that can be diluted into various assay systems. This high DMSO solubility is particularly advantageous for in vitro applications where minimal final DMSO concentrations are required to maintain cellular viability. For in vivo applications, the sequential addition of co-solvents as detailed in the table above enables effective formulation while maintaining compound stability and bioavailability.

Experimental Protocols for Solution Preparation

DMSO Stock Solution Preparation
  • Materials: this compound powder (≥98% purity), anhydrous DMSO (molecular biology grade), sterile glass vials, analytical balance, vortex mixer, and ultrasonic bath
  • Procedure:
    • Bring the this compound powder and DMSO to room temperature before preparation
    • Accurately weigh the required mass of this compound using an analytical balance
    • Transfer the compound to an appropriate vial and add the calculated volume of DMSO
    • Cap the vial securely and mix using a vortex mixer for 30-60 seconds
    • Sonicate the solution for 2-5 minutes if complete dissolution is not immediately achieved
    • Visually inspect the solution to confirm a clear, particulate-free appearance
  • Quality Control: For critical applications, verify the concentration using UV-Vis spectroscopy (if molar extinction coefficient is known) or HPLC analysis
  • Storage: Aliquot the stock solution into working volumes and store at -20°C to -80°C; avoid repeated freeze-thaw cycles by maintaining separate aliquots

Experimental Workflow for this compound Stock Solution Preparation

G Start Weigh this compound Powder Step1 Add Anhydrous DMSO Start->Step1 Step2 Vortex Mix 30-60 seconds Step1->Step2 Step3 Sonicate if Needed (2-5 minutes) Step2->Step3 Step4 Visual Inspection (Clear Solution?) Step3->Step4 Step4->Step1 No Step5 Aliquot Solution Step4->Step5 Yes Step6 Store at -20°C to -80°C Step5->Step6

In Vivo Formulation Protocols

For animal studies, this compound requires specific formulation approaches to ensure bioavailability while minimizing potential solvent toxicity. Two validated protocols have been established for in vivo administration:

Formulation 1: Aqueous-Compatible System (recommended for most applications)

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
  • Preparation Sequence:
    • Prepare a 15.6 mg/mL DMSO stock solution of this compound
    • Add 100 μL of DMSO stock to 400 μL PEG300 and mix thoroughly
    • Add 50 μL Tween-80 to the mixture and vortex until clear
    • Gradually add 450 μL saline while mixing continuously
    • Confirm final clarity before administration
  • Administration: Suitable for various routes including oral gavage and intraperitoneal injection

Formulation 2: Lipid-Based System (recommended for prolonged stability)

  • Composition: 10% DMSO + 90% corn oil
  • Preparation Sequence:
    • Prepare a 15.6 mg/mL DMSO stock solution of this compound
    • Add 100 μL of DMSO stock to 900 μL corn oil
    • Mix thoroughly by vortexing and/or gentle warming
    • Verify solution clarity and absence of precipitation
  • Administration: Particularly suitable for oral dosing with enhanced compound stability

Both formulations achieve a target concentration of ≥1.56 mg/mL (3.25 mM), providing effective dosing while maintaining solvent safety limits. The sequential addition of solvents is critical to prevent precipitation and ensure formulation homogeneity.

Biological Activity and Experimental Applications

Biochemical and Cellular Efficacy

This compound demonstrates exceptional potency and selectivity in both biochemical and cellular contexts, making it a valuable probe for MMP-13 research.

Table 2: Experimental Efficacy Data for this compound

Assay System Experimental Results Protocol Details Significance
MMP-13 Enzyme Inhibition IC₅₀ = 6.75 pM Fluorescent or colorimetric substrate assay; incubation 1-3 hours Exceptional potency with >2,600-fold selectivity over related MMPs
Cartilage Explant Model 87.4% collagen degradation inhibition at 0.1 μM IL-1β and oncostatin M stimulated bovine/porcine cartilage; 72-96 hour treatment Demonstrates functional efficacy in disease-relevant tissue context
Cellular Viability No significant toxicity at effective concentrations MTT, Alamar Blue, or ATP-based assays; 24-72 hour exposure Confirms therapeutic window for in vitro studies
Pharmacokinetics (Guinea Pig) AUC = 8,357 ng·h/mL (salt) vs 6,478 ng·h/mL (free acid) Oral administration 10-20 mg/kg; disodium salt formulation Enhanced bioavailability with salt formulation
Detailed Protocol: Collagen Degradation Assay in Cartilage Explants
  • Purpose: Evaluate the protective effect of this compound against cytokine-induced collagen degradation in cartilage tissue
  • Materials: Cartilage explants (bovine/porcine joints), Dulbecco's Modified Eagle Medium (DMEM), IL-1β, oncostatin M, this compound stock solutions, collagen content assay reagents (e.g., hydroxyproline assay or Sirius Red staining)
  • Procedure:
    • Prepare cartilage explants (2-3 mm discs) and equilibrate in serum-free DMEM for 24 hours
    • Pre-treat explants with this compound (0.1-1 μM in 0.1% DMSO final concentration) for 2 hours
    • Stimulate with IL-1β (10 ng/mL) and oncostatin M (50 ng/mL) to induce collagen degradation
    • Maintain treatment for 72-96 hours with medium changes every 24 hours
    • Collect conditioned media and tissue explants for analysis
    • Quantify collagen content using hydroxyproline assay or spectrophotometric methods
    • Normalize data to tissue weight or DNA content
  • Data Interpretation: this compound typically demonstrates 87.4% inhibition of collagen degradation at 0.1 μM compared to cytokine-stimulated controls, confirming potent MMP-13 targeting in a pathophysiologically relevant system

Mechanism of this compound Action in Cartilage Protection

G Stimulus Inflammatory Stimuli (IL-1β + Oncostatin M) MMP13 MMP-13 Activation Stimulus->MMP13 T26c This compound Application Stimulus->T26c Pre-treatment Collagen Collagen Degradation MMP13->Collagen Inhibition MMP-13 Inhibition T26c->Inhibition Protection Cartilage Protection (87.4% at 0.1 μM) Inhibition->Protection Blocks

Storage and Stability Guidelines

Proper storage and handling are critical for maintaining this compound stability and experimental reproducibility. The following guidelines are based on stability studies and manufacturer recommendations:

Table 3: Storage Conditions and Stability of this compound

Form Temperature Recommended Duration Handling Precautions
Powder -20°C 3 years Desiccate; protect from light
Powder 4°C 2 years Desiccate; short-term storage
DMSO Stock -80°C 6 months Aliquot; avoid freeze-thaw cycles
DMSO Stock -20°C 1 month Aliquot; limit repeated access
In Vivo Formulation 4°C 1 week Prepare fresh when possible

Critical Storage Considerations:

  • Aliquoting Strategy: Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles and maintain stability
  • Moisture Protection: Store powder in a desiccated environment to prevent hydrolysis; equilibrate to room temperature before opening to prevent condensation
  • Light Sensitivity: Protect both powder and solutions from prolonged light exposure by using amber vials or storage in dark conditions
  • Solution Stability: Monitor DMSO stocks for precipitation or discoloration; discard if any physical changes occur

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Precipitation in Aqueous Systems: If this compound precipitates when diluting DMSO stocks into aqueous buffers, consider gradual stepwise dilution or alternative co-solvents such as PEG300 or cyclodextrins
  • Variable Cellular Responses: Cell-type specific differences in efficacy may occur due to variations in membrane permeability, efflux transporters, or endogenous MMP expression levels
  • Plastic Binding: For low-concentration experiments, consider using low-binding tubes and plates to prevent compound loss through adsorption to plastic surfaces
Optimization Strategies
  • DMSO Tolerance Testing: Establish the maximum DMSO tolerance for each cell type or experimental system when optimizing this compound concentrations
  • Time-Course Studies: For cellular assays, conduct preliminary time-course experiments to identify optimal treatment durations
  • Combination Approaches: When studying complex biological systems, consider combining this compound with inhibitors of related pathways to address potential compensatory mechanisms

Conclusion

This compound represents a highly specific research tool for investigating MMP-13 function in various pathological contexts. Its exceptional potency at picomolar concentrations and outstanding selectivity profile provide researchers with a valuable chemical probe for dissecting MMP-13-specific mechanisms. The comprehensive solubility data and formulation protocols presented in these application notes enable researchers to effectively utilize this compound across diverse experimental systems, from biochemical assays to in vivo models. The detailed methodologies for cartilage protection assays facilitate investigation of MMP-13 inhibition in tissue-relevant contexts, particularly for osteoarthritis research. By adhering to the recommended storage conditions and experimental protocols, researchers can ensure compound stability and generate reproducible, scientifically valid results that advance our understanding of MMP-13 biology and its therapeutic targeting.

T-26c Chemical Properties & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential information for handling T-26c [1] [2].

Property Value / Description
CAS Number 869296-13-9 [1] [2]
Molecular Formula C₂₄H₂₁N₃O₆S [1] [2]
Molecular Weight 479.51 g/mol [1] [2]
Purity ≥98% [1]
Storage (Powder) -20°C for 3 years [1] [2]
Storage (Solution) -80°C for 6 months, -20°C for 1 month [1]

Stock Solution Preparation

This compound has good solubility in DMSO. The following table provides calculations for preparing stock solutions of various concentrations [1] [2].

Stock Concentration Mass of this compound per 1 mL DMSO Volume of DMSO for 1 mg this compound
10 mM 4.80 mg 208.5 μL
20 mM 9.59 mg 104.3 μL
40 mg/mL 40.0 mg 25.0 μL

Protocol for Stock Solution Preparation [1]:

  • Calculate & Measure: Calculate the required mass of this compound powder and volume of DMSO. Take the DMSO bottle from a dry environment and let it warm to room temperature before opening.
  • Dissolve: Transfer the pre-weighed this compound powder into an appropriate vial. Add the calculated volume of DMSO.
  • Mix: Vortex or pipette mix the solution thoroughly until the powder is completely dissolved. Sonication is recommended to ensure full dissolution [2].
  • Aliquot & Store: Immediately aliquot the stock solution into sterile, labeled vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C (recommended for long-term stability) or -20°C [1].

> Critical Note: This product is for research use only, not for human or veterinary use [1] [2].

In Vitro & In Vivo Application Protocols

In Vitro MMP-13 Inhibition Assay

This protocol is adapted from referenced methods to measure the IC₅₀ of this compound [2].

Workflow Overview:

A Activate pro-MMP-13 with APMA C Mix Enzyme, Substrate, and Inhibitor A->C B Prepare this compound Dilutions B->C D Incubate at 37°C for 40 min C->D E Stop Reaction with EDTA D->E F Measure Fluorescence E->F G Calculate IC50 Value F->G

Detailed Procedure [2]:

  • Enzyme Activation: Activate pro-MMP-13 by pre-incubating it with 1 mM aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) at 37°C for 2 hours.
  • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, then further dilute in assay buffer. The final DMSO concentration in the assay should be constant (e.g., ≤1%).
  • Reaction Setup: In each well, combine the activated MMP-13, the fluorescent peptide substrate (e.g., Cy3-PLGLK(Cy5Q)AR-NH₂), and the this compound solution.
  • Incubation & Termination: Incubate the reaction mixture at 37°C for 40 minutes. Stop the reaction by adding EDTA (pH 8.0).
  • Detection & Analysis: Measure the increase in fluorescence. Calculate enzyme activity (%) using the formula: Enzyme activity (%) = [(Fluorescence with inhibitor - Fluorescence with EDTA) / (Fluorescence without inhibitor - Fluorescence with EDTA)] * 100. The IC₅₀ value is determined by fitting the dose-response data of enzyme activity versus inhibitor concentration [2].
In Vitro Cartilage Collagen Degradation Assay

This protocol tests this compound's functional efficacy in a tissue model [2].

Workflow Overview:

A Prepare Bovine Nasal Cartilage Explants B Stimulate with IL-1β and Oncostatin M A->B C Treat with this compound B->C D Culture for 2 Weeks C->D E Collect Supernatants (Day 7 & 14) D->E F Measure Hydroxyproline Release E->F G Calculate % Inhibition F->G

Detailed Procedure [2]:

  • Tissue Preparation: Slice bovine nasal septum cartilage and maintain it in DMEM/F-12 medium with 10% fetal calf serum overnight. Cut the slices into small cubes (≈1 mm³).
  • Stimulation & Treatment: Transfer individual cartilage cubes to a 96-well plate. Culture them in medium supplemented with 10 ng/mL IL-1β and 50 ng/mL oncostatin M to induce collagen degradation, in the presence or absence of this compound.
  • Long-term Culture: Incubate the cartilage for 2 weeks at 37°C. Collect the supernatants and replace them with fresh medium containing the same test compounds every 7 days.
  • Analysis: At the end of the culture, digest the remaining cartilage with papain. Determine the hydroxyproline release in the collected media using a colorimetric assay (e.g., with chloramine T and p-dimethylaminobenzaldehyde) as a measure of collagen degradation.
  • Calculate Inhibition: Calculate the percentage inhibition of collagen degradation using the formula: % Inhibition = [(% Degradation with Cytokines - % Degradation with Cytokines and this compound) / (% Degradation with Cytokines - % Degradation without additives)] * 100 [2].
In Vivo Dosing Formulation

For animal studies, this compound requires a formulation to improve solubility and bioavailability. Below are two recommended formulations [1].

Component Formulation 1 [1] Formulation 2 [1]
DMSO 10% 10%
PEG300 40% -
Tween 80 5% -
Saline 45% -
Corn Oil - 90%
Target Concentration 1.56 mg/mL (3.25 mM) 1.56 mg/mL (3.25 mM)

Preparation Protocol (for Formulation 1) [1]:

  • Sequentially add 100 μL of a 15.6 mg/mL DMSO stock solution to 400 μL of PEG300 and mix evenly.
  • Add 50 μL of Tween 80 to the mixture and mix evenly.
  • Finally, add 450 μL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL.
  • The solution should be clear. It is recommended to use freshly prepared formulations for each in vivo experiment [1].

Key Experimental Findings

  • Potency & Selectivity: this compound is a highly potent and selective MMP-13 inhibitor with an IC₅₀ of 6.75 pM. It shows >2600-fold selectivity over other related metalloenzymes [1] [2].
  • In Vitro Efficacy: In the bovine nasal cartilage explant model, this compound dramatically reduced collagen breakdown, showing 87.4% inhibition at a concentration of 0.1 μM [1].
  • In Vivo Pharmacokinetics: Oral administration of the disodium salt formulations of this compound to guinea pigs at 10–20 mg/kg was well absorbed and resulted in significantly increased AUC and Cmax compared to the free acid form [1].

Critical Notes for Researchers

  • Solubility Limits: The solubility of this compound in DMSO is finite. If attempting to prepare stock solutions with concentrations exceeding 40 mg/mL, contact the supplier for guidance [1].
  • Formulation Impact: The choice of formulation (e.g., free acid vs. disodium salt) can significantly impact in vivo exposure (AUC and Cmax). This should be carefully considered when designing pharmacokinetic studies [1].
  • Positive Controls: Always include appropriate controls in your experiments. This includes vehicle controls (DMSO) for inhibition assays and cytokine-stimulated, untreated controls for the cartilage degradation assay to calculate meaningful inhibition values [2].

References

Application Notes: T-26 Oral Administration

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background T-26 is a novel taxane analog developed to overcome the limitations of paclitaxel, which include poor aqueous solubility and low oral bioavailability due to being a substrate for the P-glycoprotein (P-gp) efflux transporter. The strategic molecular modifications have resulted in a compound that is a poor substrate for P-gp and exhibits significantly improved oral absorption [1].

Key Pharmacokinetic Data The following table summarizes the key pharmacokinetic parameters of T-26 after single-dose administration in male Sprague-Dawley rats [1].

Parameter Intravenous (5 mg/kg) Oral (60 mg/kg)
Absolute Oral Bioavailability (F%) 65.79%
Half-life (t₁/₂) 4.03 ± 1.27 h 7.31 ± 1.90 h
Mean Residence Time (MRT) 2.60 ± 0.78 h 10.10 ± 1.92 h
AUC₀–∞ 2889 ± 698 h·ng/mL 33,552 ± 7631 h·ng/mL
Cmax 2956 ± 749 ng/mL
Tmax 1.33 ± 0.41 h

Experimental Protocols

Here is the detailed methodology for the key experiments involving T-26.

Formulation and Administration
  • Chemical Form: T-26 was synthesized as a pure compound [1].
  • Dosing Formulation:
    • For Intravenous (IV) administration: The stock solution was diluted with normal saline to a final volume of 1 mL for a dose of 5 mg/kg [1].
    • For Oral (PO) administration: A stock solution was prepared in a mixture of Tween 80 and ethanol (50:50, v/v) at a concentration of 50 mg/mL. This was administered at a dose of 60 mg/kg [1].
  • Animal Model: Male Sprague-Dawley rats (average weight 300 g), fasted overnight before oral dosing [1].
Pharmacokinetic Study Design
  • Study Groups: Rats were randomly divided into groups. One group received T-26 intravenously (5 mg/kg), and another received it orally (60 mg/kg) [1].
  • Blood Sampling:
    • After IV injection: Samples were collected at 0, 5, 10, 20, 40 min, and 1, 2, 4, 6, 8, 12, 24 h.
    • After Oral administration: Samples were collected at 5, 15, 30, 45 min, and 1, 2, 4, 6, 8, 12, 24 h [1].
  • Sample Processing: Blood samples were centrifuged, and the resulting plasma was stored at -40°C until analysis [1].
Bioanalytical Method: LC-MS/MS Quantification
  • Instrumentation:
    • HPLC System: Agilent 1100 series with a binary pump and auto-sampler.
    • Column: Reversed-phase C18 Thermo column (150 mm × 2.1 mm, 3 μm) with a pre-column.
    • Mass Spectrometer: Thermo Finnigan TSQ Quantum triple quadrupole with an electrospray ionization (ESI) source [1].
  • Chromatographic Conditions:
    • Mobile Phase: Acetonitrile and water (70:30, v/v).
    • Flow Rate: 0.2 mL/min.
    • Injection Volume: 20 μL.
    • Column Temperature: 30 °C.
    • Detection: Diode-array detector set at 230 nm [1].
  • Mass Spectrometry Conditions:
    • Ion Mode: Positive ESI.
    • Ion Spray Voltage: 4.0 kV.
    • Source Temperature: 350 °C.
    • Sheath Gas (N₂): 20 psi.
    • Auxiliary Gas (N₂): 5 psi.
    • Detection Mode: Multiple Reaction Monitoring (MRM) with the transition m/z 957 → 901 for T-26. Paclitaxel (m/z 876 → 308) was used as an internal standard (IS) [1].
  • Sample Preparation (Plasma):
    • Mix 100 μL of plasma with 100 μL of acetonitrile containing the internal standard (500 ng/mL paclitaxel).
    • Add 3 mL of ethyl acetate and vortex for 3 minutes.
    • Centrifuge the mixture at 4500 rpm for 10 minutes.
    • Collect the organic layer and evaporate it to dryness.
    • Reconstitute the residue in 120 μL of acetonitrile/water (70:30, v/v).
    • Centrifuge at 12,000 rpm for 3 minutes and inject the supernatant into the LC-MS/MS system [1].
Permeability and P-gp Interaction Assay
  • Cell Model: Used Caco-2 monolayer cells and Madin-Darby canine kidney (MDCK) cells transfected with MDR1 gene.
  • Experimental Setup:
    • Permeability Assessment: Measure the apparent permeability (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
    • P-gp Substrate Test: Conduct the assay with and without a P-gp inhibitor like verapamil. An efflux ratio (B-A Papp / A-B Papp) close to 1 indicates the compound is a poor P-gp substrate.
    • P-gp Inhibition Test: Co-incubate T-26 with a known P-gp substrate (e.g., digoxin) to see if T-26 inhibits its transport [1].

Experimental Workflow Diagram

The following diagram outlines the key stages of the in vivo pharmacokinetic study for T-26.

G cluster_1 Pre-Study Phase cluster_2 In Vivo Phase cluster_3 Bioanalytical Phase cluster_4 Data Phase start Study Initiation prep Animal & Formulation Preparation start->prep admin Compound Administration prep->admin sample Serial Blood Sampling admin->sample admin->sample IV (5 mg/kg) or PO (60 mg/kg) process Plasma Sample Processing sample->process analysis LC-MS/MS Analysis process->analysis process->analysis pk_calc Pharmacokinetic Data Analysis analysis->pk_calc end Report Results pk_calc->end

Key Conclusions for Researchers

  • High Oral Bioavailability: The absolute oral bioavailability of 65.79% for T-26 is exceptionally high for a taxane, making it a strong candidate for oral chemotherapy [1].
  • Low P-gp Interaction: T-26 is a poor substrate for P-glycoprotein, which is a primary reason for its enhanced oral absorption compared to paclitaxel [1].
  • Robust Bioanalytical Method: The described LC-MS/MS method is specific and sensitive for quantifying T-26 in plasma, with a lower limit of quantification of 5 ng/mL [1].

References

T-26c animal model osteoarthritis

Author: Smolecule Technical Support Team. Date: February 2026

T-26c Compound Profile

The table below summarizes the available data on this compound sodium:

Property Description
Name This compound sodium [1]
CAS Number 869298-22-6 [1]
Biological Activity Potent and selective Matrix Metalloproteinase-13 (MMP-13) inhibitor [1]
IC50 Value 6.9 pM (picomolar) [1]
Documented Experimental Effect Inhibits degradation of bovine nasal septal cartilage explants [1]
Molecular Formula C₂₄H₁₉N₃Na₂O₆S [1]
Molecular Weight 523.47 g/mol [1]
Primary Research Application For research use only [1]

Animal Model: Collagen-Induced Arthritis (CIA)

The CIA mouse model is a premier model for studying rheumatoid arthritis (RA) and aspects of post-traumatic osteoarthritis (PTOA) due to its pathogenetic similarities to human disease, including synovitis, cartilage degradation, and bone erosion [2] [3]. The following workflow outlines the key stages for establishing this model.

Start Start: Model Establishment Step1 Animal Selection: - Strain: DBA/1 (H-2q haplotype) - Sex: Male or Female - Age: 8-12 weeks Start->Step1 Step2 Immunization (Day 0): Emulsify Bovine/Chicken Type II Collagen (CII) with Complete Freund's Adjuvant (CFA) Step1->Step2 Step3 Primary Injection: Intradermal injection at tail base Step2->Step3 Step4 Booster Immunization (Day 21): Repeat injection with CII in CFA or Incomplete Freund's Adjuvant (IFA) Step3->Step4 Step5 Onset & Evaluation (Day 25-35): Monitor for arthritis signs: - Paw swelling - Erythema - Joint stiffness Step4->Step5 Step6 Disease Assessment: - Clinical scoring - Histopathology - Imaging (e.g., MRI, μCT) Step5->Step6

Diagram 1: Experimental workflow for establishing the CIA mouse model, adapted from current protocols [2].

Detailed CIA Model Protocol

This protocol provides a standardized method for inducing arthritis in mice [2].

Materials

  • Animals: DBA/1J mice (8-12 weeks old), males or females. The H-2q haplotype is highly susceptible.
  • Antigen: Chicken or bovine Type II Collagen (CII), dissolved in 0.1 M acetic acid at 2 mg/mL (store at 4°C).
  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
  • Equipment: Ice-cold water bath, syringes, emulsifying apparatus, etc.

Procedure

  • Emulsification: On ice, thoroughly emulsify an equal volume of CII solution (2 mg/mL) with CFA. The final CII concentration is 1 mg/mL. Critical: Maintain temperature at 4°C to prevent degradation of CII's antigenic core peptides [2].
  • Primary Immunization (Day 0): Anesthetize mice. Administer a 100 μL intradermal injection of the emulsion (delivering 100 μg CII) at the base of the tail.
  • Booster Immunization (Day 21): Repeat Step 2. Using Incomplete Freund's Adjuvant (IFA) for the booster is common to reduce systemic inflammation.

Evaluation Methods

  • Clinical Scoring: Monitor and score each paw (e.g., 0-4 scale) for redness, swelling, and deformation.
  • Histopathology: Evaluate ankle and knee joints for synovitis, pannus formation, cartilage erosion, and bone damage.
  • Imaging: Use micro-Computed Tomography (μCT) or Magnetic Resonance Imaging (MRI) to assess joint damage in vivo [3].

Therapeutic Testing & Pathway Analysis

To evaluate a compound like this compound, integrate it into the CIA model workflow. The diagram below illustrates its potential role in osteoarthritis pathogenesis.

OA_Pathway Osteoarthritis (OA) Stimulus (e.g., Mechanical Stress, Inflammation) Chondrocyte Chondrocyte / Synovial Cell OA_Pathway->Chondrocyte Cytokines Release of: - Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte->Cytokines MMPs Upregulation of Matrix Metalloproteinases (MMPs), including MMP-13 Chondrocyte->MMPs Cytokines->MMPs Degradation Cartilage Matrix Degradation (Collagen Breakdown, Proteoglycan Loss) MMPs->Degradation Catalyzes Disease Osteoarthritis Progression Degradation->Disease T26C This compound Application (MMP-13 Inhibitor) Inhibition Specific Inhibition of MMP-13 (IC₅₀ = 6.9 pM) T26C->Inhibition Inhibition->MMPs  Inhibits

Diagram 2: Proposed mechanism of this compound action, inhibiting MMP-13 to potentially slow cartilage degradation in OA [1] [4] [3].

Key Considerations for Testing this compound

  • Therapeutic Protocol: Animal models are essential for studying OA pathogenesis and testing therapeutic efficacy [3]. Dosing can be preventive (starting before or during immunization) or therapeutic (starting after disease onset).
  • Administration Route: Common routes include oral gavage, intraperitoneal injection, or intra-articular injection. The choice depends on the compound's pharmacokinetics.
  • Outcome Measures: Beyond standard clinical scoring, specific metrics for an MMP-13 inhibitor like this compound should include:
    • Histology: Cartilage damage scoring (e.g., OARSI guidelines).
    • Biomarkers: MMP-13 activity assays in serum or synovial fluid.
    • Imaging: MRI for non-invasive assessment of cartilage volume and composition.

Critical Notes & Limitations

  • No Direct Evidence for this compound in CIA: While this compound is a potent MMP-13 inhibitor, and MMP-13 is implicated in CIA and OA, the search results do not contain published studies specifically testing this compound in an in vivo CIA model [1]. The protocols and diagrams above are inferences based on the compound's known mechanism and standard practices for the model.
  • Model Relevance: The CIA model primarily mimics rheumatoid arthritis (RA). Although it shares features like cartilage destruction with osteoarthritis (OA), it is fundamentally an autoimmune-driven model [2]. For primary OA research, surgical models (e.g., meniscal ligament injury) or spontaneous models (e.g., in aged mice) might be more appropriate [3].
  • Strain Specificity: The CIA model's success is highly dependent on the mouse strain. The DBA/1 background (H-2q haplotype) is most susceptible. Using other strains may result in low incidence or mild disease [2].

How to Proceed

To build upon this information, I suggest you:

  • Contact the Supplier: Reach out to vendors like MedChemExpress for any unpublished data or technical notes on this compound use in vivo.
  • Explore Alternative Models: Investigate post-traumatic osteoarthritis (PTOA) models, which might be more relevant for studying MMP-13 inhibition in a non-autoimmune context [3].
  • Consult Broader Literature: Search specifically for other MMP-13 inhibitors in animal models to refine your experimental design and dosing strategy.

References

T-26c enzyme inhibition assay procedure

Author: Smolecule Technical Support Team. Date: February 2026

T-26c Profile & Key Assay Parameters

Parameter Description / Value Experimental Context
Molecular Weight 479.51 g/mol Chemical property [1] [2]
IC₅₀ for MMP-13 6.75 pM (cell-free assay) Primary potency measurement [1] [2]
Selectivity >2,600-fold over related metalloenzymes Specificity assessment [1] [2]
Cellular Activity 87.4% inhibition of collagen breakdown at 0.1 μM Bovine nasal cartilage explant assay [1] [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the this compound literature.

Fluorescence-Based MMP-13 Enzymatic Assay

This is the primary cell-free assay used to determine the IC₅₀ value [1] [2].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
  • Enzyme Preparation: Pro-MMP-13 is activated by incubation with 1 mM aminophenylmercuric acetate (APMA) in assay buffer at 37°C for 2 hours.
  • Reaction Mixture: The assay is performed in a buffer containing the activated enzyme and a fluorescent peptide substrate (Cy3-PLGLK(Cy5Q)AR-NH₂) in the presence of varying concentrations of this compound.
  • Incubation: The reaction is incubated at 37°C for 40 minutes.
  • Reaction Termination: The reaction is stopped by adding EDTA (pH 8.0).
  • Detection: The increase in fluorescence is measured using a spectrofluorimeter.
  • Data Calculation: Enzyme activity (%) is calculated using the formula: Enzyme activity (%) = [(X - C) / (T - C)] × 100, where:
    • X = fluorescence count with inhibitor
    • T = fluorescence count without inhibitor (total activity)
    • C = fluorescence count with EDTA (background) [1]

The following diagram illustrates the workflow of this enzymatic assay:

G Start Start Assay Preparation Buffer Prepare Assay Buffer 50 mM Tris-HCl, pH 7.5 10 mM CaCl₂, 150 mM NaCl 0.05% Brij-35 Start->Buffer ActivateEnzyme Activate pro-MMP-13 1 mM APMA, 37°C, 2 hours Buffer->ActivateEnzyme PrepReaction Prepare Reaction Mix Activated Enzyme Fluorescent Peptide Substrate Varying [this compound] ActivateEnzyme->PrepReaction Incubate Incubate Reaction 37°C, 40 minutes PrepReaction->Incubate Stop Stop Reaction Add EDTA Incubate->Stop Measure Measure Fluorescence Stop->Measure Calculate Calculate IC₅₀ Measure->Calculate

Bovine Nasal Cartilage Explant Assay (Cellular Activity)

This assay measures the functional inhibition of collagen degradation in a tissue context [1] [2].

  • Tissue Preparation: Bovine nasal septum cartilage is sliced and maintained in DMEM/F-12 medium with 10% fetal calf serum overnight. It is then cut into small cubes (≈1 mm³).
  • Stimulation & Treatment: Cartilage cubes are cultured in medium supplemented with 10 ng/mL IL-1β and 50 ng/mL oncostatin M to induce collagen degradation, in the presence or absence of this compound.
  • Incubation & Sample Collection: The cartilage is incubated for 14 days. The culture supernatant is harvested and replaced with fresh medium containing the test compounds every 7 days. Supernatants from day 7 and day 14 are collected.
  • Analysis: The remaining cartilage is digested with papain. Hydroxyproline release in the media is determined as a measure of collagen degradation.
  • Inhibition Calculation: The percentage of inhibitory activity is calculated as: % Inhibition = [(% Collagen Degradation with Cytokines) - (% Collagen Degradation with Cytokines and this compound)] / [(% Collagen Degradation with Cytokines) - (% Collagen Degradation without additives)] × 100 [1]

Key Considerations for Assay Design

When developing or adapting these protocols, please consider the following points highlighted in the general enzyme inhibition literature:

  • Experimental Design: Pay close attention to the choice of catalyst, optimal buffer conditions, and the concentrations of the active enzyme, substrate, and inhibitor. The use of appropriate positive and negative controls is crucial [3].
  • Pitfalls: Common issues that can compromise results include having a low fraction of active enzyme or applying an incorrect model for data analysis (e.g., improper determination of the inhibition constant without recognizing its dependence on enzyme concentration) [3].
  • Data Analysis: For robust results, plot the trypsin inhibitory activity versus the amount of inhibitor and ensure the linear regression has an R-squared value (R²) ≥ 0.95 [4]. This principle applies to other enzyme-inhibitor systems as well.

References

T-26c Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data for preparing a T-26c stock solution in DMSO is summarized in the table below.

Parameter Value Note
Molecular Weight 479.51 g/mol [1] [2]
Solubility in DMSO 15.62 mg/mL ~32.57 mM [1] [2]
Recommended Stock Concentration 10 mM Requires dilution of solid DMSO [1] [2]

Protocol: Preparing a 10 mM Stock Solution

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, you need (0.010 mol/L) * (0.001 L) * (479.51 g/mol) = 4.795 mg of this compound solid.
  • Weigh Compound: Accurately weigh the calculated mass of this compound.
  • Dissolve: Transfer the compound to a suitable vial and add 1 mL of freshly opened, anhydrous DMSO to it. The purity and dryness of DMSO are critical because this compound is hygroscopic and moisture can affect dissolution [1] [2].
  • Mix: Vortex or sonicate the mixture briefly to aid in dissolving the solid completely.
  • Store: Aliquot the stock solution and store it at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years). Avoid repeated freeze-thaw cycles [1] [2].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems:

  • Problem: Compound won't dissolve completely.

    • Solution A: Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO can absorb water from the atmosphere, significantly reducing its ability to dissolve compounds [1] [2].
    • Solution B: Use sonication. Brief sonication in a water bath sonicator can help break up aggregates and facilitate dissolution [1] [2].
    • Solution C: Verify that your final concentration is at or below the stated solubility limit of 15.62 mg/mL. Do not attempt to create more concentrated stocks without first running a solubility test.
  • Problem: Precipitation occurs after dilution into aqueous buffers.

    • Solution: This is a common issue. To maintain solubility in aqueous assays, prepare a working solution using a co-solvent system. One recommended method is to serially dilute your DMSO stock into a mixture of 40% PEG-300, 5% Tween-80, and 45% saline [1] [2]. Always ensure the final DMSO concentration is compatible with your biological system.
  • Problem: Inconsistent experimental results.

    • Solution A: Check the age and storage conditions of your stock solution. Always use freshly prepared or recently thawed aliquots.
    • Solution B: Be aware that DMSO can interact with proteins. While it typically doesn't denature them, it can bind with low affinity and potentially influence experimental outcomes. Consider including meticulous DMSO control groups in your assay [3].

DMSO Considerations in Experimental Design

The following diagram outlines the key factors to consider when using DMSO as a solvent in your experiments, particularly for studies involving proteins like MMP-13.

DMSO DMSO Properties Properties DMSO->Properties Handling Handling DMSO->Handling Biology Biology DMSO->Biology P1 Hygroscopic (Absorbs water) Properties->P1 P2 High Solvent Capacity Properties->P2 H1 Use Freshly Opened Anhydrous Solvent Handling->H1 H2 Prepare Stock Aliquots Handling->H2 H3 Avoid Repeated Freeze-Thaw Cycles Handling->H3 B1 Low-Affinity Protein Binding Possible Biology->B1 B2 Can Alter Solvation at High % v/v Biology->B2 B3 Include Vehicle Control Groups Biology->B3

Figure: Key Considerations for Using DMSO in Assays

The provided information should equip you to effectively manage this compound in your research.

  • For Cell-Based Assays: The co-solvent method (Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is highly recommended to prevent precipitation and maintain cell viability [1] [2].
  • For Animal Studies: Protocol 2 (10% DMSO, 90% Corn Oil) can be used, but caution is advised for dosing periods exceeding half a month [1] [2].

References

T-26c Stock Solution Stability at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates stability information for different forms of T-26c from multiple chemical suppliers.

Formulation Storage Temperature Solvent Stability Duration Key Supporting Evidence
Powder -20°C N/A At least 2-3 years [1] [2] "Providing storage is as stated on the product vial and the vial is kept tightly sealed, the product can be stored for up to 24 months." [1]
Stock Solution (DMSO) -80°C DMSO 6 months to 2 years [1] [2] "2 weeks 4°C in DMSO, 6 months -80°C in DMSO." [1]
Stock Solution (DMSO) -20°C DMSO 1 month to 1 year [1] [2] "In solvent: -80°C for 2 years | -20°C for 1 year" [2]
Working Solution (In Vivo) Room Temperature Various* Use immediately [3] [2] "The mixed solution should be used immediately for optimal results." [3]

Detailed Experimental Protocols

Preparing a Stock Solution in DMSO

This is the standard method for creating a concentrated stock solution for in vitro experiments.

  • Allow Components to Equilibrate: Take the this compound powder vial and a fresh bottle of DMSO from storage. Allow them to equilibrate to room temperature for at least one hour before preparing the solution. Using dry, fresh DMSO is critical because it is hygroscopic (absorbs moisture from the air), which can reduce the solubility of the compound and promote degradation [3] [1].
  • Weigh the Compound: Accurately weigh the required amount of this compound powder.
  • Calculate and Add Solvent: Calculate the volume of DMSO needed to achieve your desired concentration (e.g., 10-40 mM). Add the DMSO to the vial.
    • Example: For a 40 mg/mL solution, add 1 mL of DMSO to a 40 mg vial of this compound. This is a typical stock concentration [3].
  • Aid Dissolution: If the compound does not dissolve completely, use gentle methods such as sonication or warming to aid dissolution [4] [5].
  • Aliquot and Store: Once a clear solution is obtained, immediately aliquot the stock solution into small, single-use vials. This minimizes the number of freeze-thaw cycles. Store the aliquots at -80°C or -20°C according to the stability guidelines above [1] [2].
Preparing an In Vivo Dosing Solution

For animal studies, this compound is often administered orally after being formulated into a suspension or solution. The workflow below outlines a validated method for preparing a homogeneous suspension.

G Start Start: Prepare In Vivo Dosing Solution Step1 Prepare 0.5-1.0% (w/v) CMC-Na solution in purified water Start->Step1 Step2 Add this compound powder to CMC-Na solution to achieve 5 mg/mL Step1->Step2 Step3 Mix thoroughly (e.g., vortex) until a homogeneous suspension is formed Step2->Step3 Step4 Administer to animals immediately after preparation Step3->Step4

This method, using 0.5-1.0% carboxymethyl cellulose sodium salt (CMC-Na) as a suspending agent, produces a homogeneous suspension suitable for oral administration [3].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding this compound stock solutions.

Q1: Can I store my this compound stock solution at 4°C for short-term use? It is not recommended. Supplier data indicates that solutions in DMSO are only stable for about two weeks at 4°C [1]. For any solution you do not plan to use immediately, storage at -20°C or lower is required to maintain stability over a period of months.

Q2: Why is my this compound precipitating out of solution, and how can I fix it? Precipitation can occur if the solution is stored at low temperatures (as DMSO freezes), if the stock solution is added to an aqueous buffer, or if old, moisture-absorbed DMSO was used.

  • Solution: Warm the solution gently (e.g., in a 37°C water bath) and vortex to re-dissolve the compound. Ensure you are using fresh, dry DMSO for preparation [3] [2].

Q3: How should I handle the compound to ensure maximum stability?

  • Aliquot: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.
  • Equilibrate: Let frozen aliquots come to room temperature in a desiccator before opening to prevent moisture condensation [1].
  • Use Fresh DMSO: Always use a freshly opened bottle of high-quality, anhydrous DMSO to prepare stock solutions.

Q4: Is there a way to validate that my stock solution is still active? While the search results do not provide a specific potency assay for this compound, one rigorous method for validating chemical probes in general is the ALARM NMR assay. This industry-standard, protein-based NMR method can identify compounds that have undergone nonspecific degradation or modification, helping to confirm the integrity of your stock solution [6]. Implementing this would require specialized equipment and expertise.

Key Takeaways for Stability

The stability of your this compound stock solutions hinges on a few critical factors, which are visualized in the decision tree below.

G A This compound Stock Solution Stability B What is the physical state? A->B C Powder Form B->C D Solution Form B->D E Storage Recommendation: -20°C, tightly sealed Stability: ≥2 years C->E F What is the solvent? D->F G DMSO Stock F->G H Aqueous Working Solution F->H I Storage Recommendation: -80°C: 6 months - 2 years -20°C: 1 month - 1 year G->I J Storage Recommendation: Prepare fresh and use immediately. Do not store. H->J

References

Quantitative Data on T-26c Collagen Degradation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for T-26c:

Assay Type Inhibition Percentage Concentration Experimental Context Citation
Bovine Nasal Cartilage Explant 87.4% 0.1 μM Collagen breakdown inhibited in cartilage stimulated with IL-1β and Oncostatin M [1].
In Vitro Enzymatic Assay IC50: 6.75 pM N/A Potency and selectivity against purified MMP-13 enzyme; >2600-fold selectivity over related metalloenzymes [1] [2].

Detailed Experimental Protocols

Here are the methodologies for key experiments used to determine the efficacy of this compound.

Cartilage Explant Assay for Collagen Degradation

This protocol evaluates the protective effect of this compound on collagen within a tissue-like environment [1].

  • 1. Tissue Preparation: Bovine nasal septum cartilage is sliced and maintained in culture medium (e.g., DMEM/F-12 with 10% fetal calf serum).
  • 2. Pre-culture: Cartilage slices are cut into small cubes (approx. 1 mm³) and placed in a 96-well plate with culture medium for a 2-day acclimation period.
  • 3. Induction and Treatment:
    • Disease Model: The culture medium is supplemented with pro-inflammatory cytokines 10 ng/mL IL-1β and 50 ng/mL Oncostatin M to induce collagen degradation.
    • Test Article: this compound is added to the medium at the desired concentrations (e.g., 0.1 μM).
  • 4. Incubation and Sampling: The cartilage is incubated for up to 2 weeks. The supernatant is harvested and replaced with fresh medium containing the identical test compounds every 7 days. Supernatants from day 7 and day 14 are collected and stored for analysis.
  • 5. Analysis - Hydroxyproline Assay:
    • At the endpoint, the remaining cartilage is completely digested with papain.
    • Hydroxyproline release in the collected media is determined. Hydroxyproline is a unique amino acid in collagen, and its release is a direct measure of collagen degradation.
    • The percentage of inhibitory activity is calculated as follows: % Inhibition = [(% collagen degradation with cytokines) - (% collagen degradation with cytokines and this compound)] / [(% collagen degradation with cytokines) - (% collagen degradation without additives)] * 100
Hydroxyproline Assay Protocol

This method quantifies collagen degradation by measuring hydroxyproline content [3].

  • 1. Sample Hydrolysis: The sample (e.g., culture supernatant or tissue digest) is hydrolyzed, typically with an acid like hydrochloric acid (HCl), to break down collagen into its constituent amino acids.
  • 2. Reaction with Chloramine T: The hydrolyzed sample is oxidized with Chloramine T reagent. This step converts hydroxyproline to a pyrrole derivative.
  • 3. Development with p-Dimethylaminobenzaldehyde (DMAB): The oxidation product is then reacted with p-Dimethylaminobenzaldehyde (DMAB) at an elevated temperature. This reaction develops a chromophore (red color).
  • 4. Quantification: The absorbance of the solution is measured at 550-560 nm using a spectrophotometer or microplate reader. The amount of hydroxyproline, and thus degraded collagen, is calculated by comparing the absorbance to a standard curve prepared with known concentrations of hydroxyproline.
In Vitro MMP-13 Enzyme Inhibition Assay

This biochemical assay determines the direct potency (IC50) of this compound against the MMP-13 enzyme [1].

  • 1. Enzyme Activation: Pro-MMP-13 is activated by pre-incubation with 1 mM aminophenylmercuric acetate (APMA) in assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) at 37°C for 2 hours.
  • 2. Reaction Setup: The activated enzyme is mixed with a fluorescently quenched peptide substrate in the presence of various concentrations of the this compound inhibitor.
  • 3. Incubation and Termination: The reaction is incubated at 37°C for a set time (e.g., 40 minutes) and then terminated by adding EDTA.
  • 4. Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by active MMP-13, is measured. Enzyme activity (%) in the presence of inhibitor is calculated relative to a control without inhibitor.
  • 5. IC50 Calculation: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is obtained by fitting the dose-response data.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: The inhibition percentage in my cartilage explant assay is lower than the published 87.4%. What could be the cause?

  • A: Variability in explant assays is common. Key factors to check include:
    • Explant Viability and Source: Ensure cartilage explants are healthy and from a consistent source. The age and species of the tissue donor can affect response [4].
    • Cytokine Activity: Verify the activity and concentration of IL-1β and Oncostatin M. Use fresh aliquots to avoid cytokine degradation.
    • Compound Solubility and Stability: Confirm that this compound is fully dissolved in DMSO and that the final DMSO concentration in the medium (typically <0.1-0.5%) is not toxic. Ensure the compound is stable for the duration of the experiment.

Q2: What are the recommended formulation and handling conditions for this compound?

  • A: Based on supplier information [1] [2]:
    • Storage: Store the powder at -20°C. Prepare stock solutions in DMSO at a concentration of 10-15 mg/mL.
    • In Vitro Formulation: A 10 mM stock in DMSO is standard. For cell-based assays, further dilute this stock in the culture medium. Sonication may be recommended to ensure full dissolution.
    • In Vivo Formulation (for animal studies): One reported formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonicated as needed to achieve a clear solution [1] [2].

Q3: Are there alternative methods to visualize and quantify collagen degradation?

  • A: Yes, besides the hydroxyproline assay, other methods include:
    • Polarized Light Microscopy (LM): Can be used to measure the depth of degraded collagen in a demineralized dentin model and has shown good correlation with hydroxyproline assay results [3].
    • NIR-II Fluorescence Imaging: A highly advanced technique where collagen is labeled with quantum dots. This allows for real-time, high-resolution, non-invasive tracking of collagen degradation in vivo, providing spatiotemporal data [5].

Experimental Workflow Visualization

Below is a visual summary of the key experimental workflow for evaluating this compound in a cartilage explant model.

start Start Experiment prep Prepare Cartilage Explants start->prep induce Induce Degradation with IL-1β & OSM prep->induce treat Treat with this compound or Vehicle Control induce->treat incubate Incubate (Up to 14 days) treat->incubate collect Collect Supernatant & Tissue incubate->collect analyze Analyze Collagen Degradation collect->analyze hpn Hydroxyproline Assay analyze->hpn Primary Method end Calculate % Inhibition analyze->end

References

T-26c assay variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Thermal Shift Assays

Thermal Shift Assays (TSA), including methods like Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA), are powerful techniques used in drug discovery to detect interactions between potential drug molecules and their target proteins [1]. The core principle is that a compound binding to a protein often stabilizes it, leading to an increase in its melting temperature ((T_m)). A reproducible shift in (T_m) is a key indicator of binding; therefore, variability in this measurement can compromise entire experiments [1].

Troubleshooting TSA Variability: A Step-by-Step Guide

Encountering high variability or inconsistent results requires a systematic approach to identify the root cause. The following flowchart outlines key areas to investigate.

TSATroubleshooting TSA Variability Troubleshooting Flow Start High Assay Variability Protein Protein Integrity & Concentration Start->Protein Buffer Buffer & Reagents Start->Buffer Compound Test Compound Properties Start->Compound Detection Detection System Start->Detection Data Data Analysis Protocol Start->Data P1 Check for degradation (Verify on SDS-PAGE) Protein->P1:n B1 Confirm buffer composition and pH consistency Buffer->B1:n C1 Assess solubility and stability in DMSO/buffer Compound->C1:n D1 Validate dye compatibility and loading consistency Detection->D1:n A1 Review curve fitting and outlier criteria Data->A1:n P2 Use fresh aliquot Improve storage conditions P1->P2 Confirmed B2 Components may interact with dye or protein B1->B2 Irregular curves C2 Precipitates cause nonspecific effects C1->C2 Poor solubility D2 Optimize dye-to-protein ratio and mixing D1->D2 Inconsistent A2 Standardize fitting parameters across replicates A1->A2 Inconsistent

Common Problems and Detailed Solutions

The issues highlighted in the flowchart are expanded below with specific corrective actions. This table synthesizes common challenges cited in the literature, particularly irregular melt curves and the impact of buffer components [1].

Problem Area Specific Issue Potential Impact on Data Corrective Action
Protein Sample Protein degradation or aggregation [1] Unreliable $T_m$; shallow or irregular melt curves Use fresh protein aliquots; characterize stability via SDS-PAGE; avoid freeze-thaw cycles [1].
Buffer Conditions Inconsistent pH or ionic strength; interfering components [1] Altered protein stability; compound solubility issues; fluorescent dye interference [1]. Use standard, well-documented buffers; include controls without dye; test DMSO tolerance [1].
Test Compound Low solubility or DMSO precipitation [1] Nonspecific stabilization or aggregation; false positives/negatives [1]. Include controls for solvent effects; visually check for precipitation; use detergent (e.g., 0.01% Tween-20) [1].
Detection System Suboptimal or inconsistent dye loading [1] Low signal-to-noise ratio; high well-to-well variability [1]. Test different dye-to-protein ratios; ensure homogeneous dye distribution; validate plate reader calibration [1].
Data Analysis Inconsistent curve fitting or outlier rejection [1] Inaccurate or biased $T_m$ reporting; poor reproducibility [1]. Use a single, validated fitting model (e.g., Boltzmann); establish clear outlier criteria; blind analysis if possible [1].

Standardized Experimental Workflow

To minimize variability from the outset, follow this detailed protocol for a biochemical TSA (DSF). Consistency in each step is critical.

TSAWorkflow Standardized TSA Experimental Workflow Step1 1. Sample Preparation Step2 2. Plate Setup Step1->Step2 S1_1 Prepare protein in a compatible, filtered buffer Step1->S1_1 S1_2 Dilute compound in DMSO, then in assay buffer Step1->S1_2 S1_3 Add fluorescent dye (e.g., SYPRO Orange) Step1->S1_3 Step3 3. Thermal Cycling Step2->Step3 S2_1 Dispense protein-dye mix and compound into plate Step2->S2_1 S2_2 Include DMSO-only vehicle controls Step2->S2_2 S2_3 Seal plate, centrifuge briefly to mix Step2->S2_3 Step4 4. Data Collection Step3->Step4 S3_1 Set a gradual ramp rate (e.g., 1°C/min) Step3->S3_1 S3_2 Cycle from low to high temp (e.g., 25°C to 95°C) Step3->S3_2 Step5 5. Data Analysis Step4->Step5 S4_1 Record fluorescence at each temperature step Step4->S4_1 S5_1 Plot fluorescence vs. temperature Step5->S5_1 S5_2 Fit data to curve to determine Tm Step5->S5_2 S5_3 Calculate ∆Tm between compound and control Step5->S5_3

Frequently Asked Questions (FAQs)

Q1: My positive control works well, but my test compounds show no $T_m$ shift. What could be wrong?

  • Answer: First, verify the integrity and functional activity of your protein batch. The compound might be insoluble under assay conditions—check for precipitation. It's also possible the compound does not bind to the target, so confirm its mechanism of action. Finally, ensure the DMSO concentration is consistent and low enough (typically <1%) to not denature the protein [1].

Q2: I get irregular, non-sigmoidal melt curves. How can I fix this?

  • Answer: Non-sigmoidal curves often point to issues with the sample or detection. Check for protein aggregation prior to the run. Confirm that your buffer components are not interfering with the fluorescent dye. Finally, optimize the concentration of the dye itself, as too much or too little can distort the signal [1].

Q3: What is the best way to report a thermal shift to ensure it is significant?

  • Answer: Significance is determined through replication and statistical analysis. Always perform a minimum of three independent experimental replicates. Report the mean $T_m$ shift ($∆T_m$) along with the standard deviation or standard error of the mean. A $∆T_m$ greater than the sum of the standard deviations of the sample and control groups is typically considered significant.

References

T-26c Solvent Compatibility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Compatibility / Solubility Recommended Storage & Stability

| DMSO | Soluble - 36 mg/mL (75.07 mM) [1] to 40 mg/mL (83.41 mM) [2] | Lyophilized Powder: Stable for 36 months at -20°C [1]. DMSO Stock Solution: Stable for 1 month at -20°C. Aliquot to avoid repeated freeze-thaw cycles [1] [2]. | | Water | Insoluble [1] [2] | Not applicable for stock preparation. | | Ethanol | Insoluble [1] [2] | Not applicable for stock preparation. |

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing a long-term DMSO stock solution of T-26c?
  • A: Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce solubility and compound stability [2]. Prepare the stock solution at a concentration of 36-40 mg/mL. Immediately after preparation, aliquot the solution into single-use vials to minimize freeze-thaw cycles, which can cause precipitation and loss of potency. Store the aliquots at -20°C, where they remain stable for approximately one month [1].
Q2: My this compound solution in DMSO has precipitated. What should I do?
  • A: Gently warm the vial to room temperature and sonicate it in a water bath for 10-15 minutes. Visually inspect the solution to see if the precipitate has dissolved. If precipitation persists, add a minimal volume of fresh DMSO, mix thoroughly, and re-check for solubility. Note that multiple freeze-thaw cycles are a common cause of precipitation, so re-aliquoting is often the most effective long-term solution.
Q3: How do I prepare a dosing solution for animal studies using this compound?
  • A: For in vivo studies, you cannot administer pure DMSO. You need to create a dosing solution from your DMSO stock. Below are two validated formulations [2]:
    • Homogeneous Suspension (using 0.5% CMC-Na): Add 5 mg of this compound powder to 1 mL of 0.5% Carboxymethyl Cellulose Sodium Salt (CMC-Na) solution and mix vigorously to achieve a uniform suspension with a final concentration of 5 mg/mL.
    • Clear Solution (for higher bioavailability):
      • Prepare a DMSO master liquid (e.g., 20 mg/mL).
      • For a 1 mL working solution, mix 50 µL of the master liquid with 400 µL of PEG 300.
      • Add 50 µL of Tween 80 and mix until clear.
      • Add 500 µL of double-distilled water (ddH₂O) and mix again. This yields a 1.0 mg/mL clear solution. This mixed solution should be used immediately for optimal results.

The following diagram illustrates the workflow for preparing these in vivo formulations.

G cluster_clear Clear Solution Path cluster_suspension Homogeneous Suspension Path Start Start: Prepare In Vivo Dose C1 Prepare DMSO Master Liquid (20 mg/mL) Start->C1 S1 Weigh this compound Powder (5 mg) Start->S1 C2 Mix with PEG 300 (50 µL Master + 400 µL PEG) C1->C2 C3 Add Tween 80 & Mix (Add 50 µL Tween 80) C2->C3 C4 Add ddH₂O & Mix (Add 500 µL ddH₂O) C3->C4 C5 Final Clear Solution (1.0 mg/mL) C4->C5 UseImmediately Use Immediately C5->UseImmediately S2 Add to 0.5% CMC-Na (1 mL total volume) S1->S2 S3 Mix Vigorously S2->S3 S4 Final Homogeneous Suspension (5 mg/mL) S3->S4 S4->UseImmediately

Q4: What safety precautions should I take when handling this compound?
  • A: this compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [3]. Always:
    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
    • Avoid creating dust or aerosols. Use the compound in a well-ventilated area, preferably a fume hood.
    • Do not eat, drink, or smoke in the lab.
    • Collect any spillage and dispose of the waste according to your institution's regulations for hazardous chemicals.

References

T-26c concentration optimization cartilage explants

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your T-26c Experiments

Since a direct protocol for this compound is not available, the following table summarizes the core components of a cartilage explant study based on current research. You can use this as a template to design your own optimization experiments for this compound [1] [2].

Experimental Component Description & Purpose Examples from Literature
Explant Source & Harvesting Source of cartilage tissue and tools for collection. Affects reproducibility and cellular response. Porcine intercarpal joints [1]; Human knee joints (non-OA donors) [2].
Culture Conditions The base medium and supplements to maintain explant viability and model disease states. Basal medium (e.g., DMEM) with antibiotics and serum [1] [2].
Experimental Stimulation Agents used to induce a catabolic state that mimics disease (like osteoarthritis). Lipopolysaccharide (LPS) [1]; Pro-inflammatory cytokines (IL-1β, TNF-α) [3] [4].
Treatment & Dosing Application of the therapeutic compound (e.g., this compound) to test its efficacy. Glucosamine extracts [1]; MMP-13 inhibitors [3].
Outcome Assessment Methods to analyze the health of the explant and the treatment's effect. Media analysis (GAGs, NO, PGE2) [1]; Tissue GAG content; cell viability staining [1] [2].

Detailed Experimental Workflow

Here is a visual overview of a generalized experimental workflow for culturing and testing compounds on cartilage explants, which you can tailor for this compound.

Start Harvest Cartilage Explants Culture Culture and Acclimatize Start->Culture Aseptic Technique Stimulate Apply Inflammatory Stimulus Culture->Stimulate ~72 hours Treat Treat with this compound Stimulate->Treat e.g., LPS, IL-1β Analyze Analyze Outcomes Treat->Analyze 24-48 hours

The specific methodologies for key steps are as follows:

  • Explant Harvesting and Culture: Articular cartilage is aseptically harvested from a joint (e.g., porcine intercarpal joint or human knee). The cartilage is then cut into small, uniform fragments (e.g., using a 4 mm biopsy tool). These explants are acclimatized in culture medium for a period (e.g., 72 hours) before any experimentation begins [1] [2].
  • Inflammatory Stimulation: To model a disease state like osteoarthritis, explants are exposed to an inflammatory stimulus. A common method is to add Lipopolysaccharide (LPS) at a concentration of 10 μg/mL to the culture medium for 48 hours [1]. Alternatively, a combination of cytokines like IL-1β and TNF-α can be used [3] [4].
  • Dosing and Treatment: The therapeutic compound (in your case, this compound) is introduced to the culture medium. Dosing can occur simultaneously with or after the inflammatory stimulus. Media containing the treatment should be refreshed regularly (e.g., every 24 hours) [1].

Troubleshooting Common Explant Culture Issues

Here are some common challenges in cartilage explant research and potential solutions.

Issue Possible Causes Troubleshooting Tips
High variability in results Inconsistent explant size/thickness; heterogeneity in donor tissue. Use a biopsy punch for uniform size; use multiple explants per condition; pool tissue from several donors if possible [1] [2].
Poor cell viability Infection; insufficient nutrient/waste exchange; toxic compound concentration. Use strict aseptic technique; ensure adequate media volume and refreshment; test a range of this compound concentrations for cytotoxicity [1].
Low response to stimulus Inactive stimulus; outdated culture media; poor tissue quality. Confirm stimulus activity with a positive control; prepare fresh media and stimuli for each experiment; verify tissue source and handling [3].
Inconclusive results from human samples High inherent biological variability in human donor tissue. Consider using a biomimetic hydrogel-based model (e.g., GelMA-alginate) as a more standardized alternative for initial screening [3].

Key Considerations for this compound Optimization

To guide your specific research on this compound, here are critical factors to consider based on general principles from the literature:

  • Dose-Response Relationship: You will need to establish a dose-response curve. The literature suggests testing a range of concentrations. For example, one study tested glucosamine at 25.1, 75.3, and 125.5 μg/mL [1]. Start with a broad range based on prior knowledge of this compound and narrow it down.
  • Timing of Intervention: The point at which you add this compound matters. You can add it prophylactically (before the stimulus), concurrently (at the same time as the stimulus), or therapeutically (after the catabolic process has been initiated) to model different treatment scenarios.
  • Simulated Biological Processing: For research aimed at developing an oral drug, consider that the compound absorbed by the body is a metabolized version of what is ingested. One advanced approach is to create a "simulated biological extract" of your compound by subjecting it to simulated digestion and hepatic biotransformation before applying it to the explants [1].

References

Troubleshooting Guide: Common Issues and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines potential issues based on a vehicle control unit for experimental drive units [1]. You can adapt these to fit your specific "T-26c" system.

Problem Possible Cause Solution
No communication with drive unit Incorrect wiring; Power supply fault; Firmware error Verify all connections; Check power supply meets specifications; Attempt controller reboot or firmware reflash [1].
Drive unit protection triggers (e.g., overheating) Operating beyond design limits; Coolant flow issues Ensure operation within specified thermal limits; Verify cooling system functionality [1].
Loss of Bluetooth connection to dashboard app Outdated app; Interference; Low device battery Update app to latest version; Reduce distance between device and controller; Check device battery [1].

Frequently Asked Questions (FAQs)

Q1: What drive units are compatible with the controller? Based on a similar system, the controller is compatible with a range of drive units, including all large and small rear drive units from Tesla Model S and X, Model 3 rear drive units, and dual motor powertrains from specific Model S and X variants [1].

Q2: Does the controller require modification of the drive unit? A key feature of similar systems is that they do not require disassembly of the drive unit or removal of the inverter logic board, simplifying integration [1].

Q3: How is the controller updated? Modern controllers are often capable of receiving firmware updates over-the-air (OTA) when new features are released [1].

Experimental Protocol: Integrating a Vehicle Control System

For researchers incorporating a vehicle control system into a testing platform, such as for a drive unit performance study, the following methodology can serve as a guide.

  • System Identification: Determine the dynamic model of the system under control (e.g., the drive unit and vehicle dynamics). This model is crucial for controller design and stability analysis [2].
  • Controller Design: Develop a control law. A common effective approach is a Proportional-Derivative (PD) controller with feedforward compensation. The feedforward term uses a desired input (e.g., desired acceleration) to improve response time and stability [2].
  • Stability Analysis: Derive the conditions for both individual system stability and string stability (if in a multi-agent setup) in the frequency domain. This ensures the system is robust and disturbances are attenuated [2].
  • Gain Tuning: Systematically select the proportional, derivative, and feedforward gains based on the analytically derived stability conditions to achieve desired performance [2].
  • Validation: Test the controller's performance through simulation in realistic scenarios before moving to hardware-in-the-loop (HIL) tests and real-world vehicle testing [2] [3].

Vehicle Control System Integration

The diagram below illustrates the flow of information in a hierarchical vehicle control system, which integrates a high-level controller with low-level actuators, a common architecture in research platforms [3].

hierarchical_control cluster_high High-Level Controller cluster_low Low-Level Actuation DesiredState Desired State HighLevelCtrl Reference Controller DesiredState->HighLevelCtrl Supervisor Supervisor & Coordinator HighLevelCtrl->Supervisor Reference Signals Actuator1 Actuator A Supervisor->Actuator1 Control Command A Actuator2 Actuator B Supervisor->Actuator2 Control Command B VehicleDynamics Vehicle Dynamics Actuator1->VehicleDynamics Actuator2->VehicleDynamics SensorFeedback Sensor Feedback VehicleDynamics->SensorFeedback SensorFeedback->HighLevelCtrl Measured State

PD Control with Feedforward Compensation Logic

This diagram details the logical structure of a PD controller with feedforward compensation, a design noted for its performance in vehicle platooning and precise motion control [2].

pd_feedforward_control DesiredSpacing Desired Spacing SummingJunction + DesiredSpacing->SummingJunction Setpoint PrecedingVehicle Preceding Vehicle Desired Acceleration FeedforwardGain Feedforward Gain (K_ff) PrecedingVehicle->FeedforwardGain PDController PD Controller SummingJunction->PDController Spacing Error Plant Vehicle Dynamics PDController->Plant Feedback Control (u_fb) FeedforwardGain->Plant Feedforward Control (u_ff) SystemOutput Actual Spacing Plant->SystemOutput SystemOutput->SummingJunction -Feedback

References

Core Principles of Interspecies Pharmacokinetic Scaling

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is the scientific basis for extrapolating pharmacokinetic parameters from animals to humans?

Interspecies pharmacokinetic scaling is founded on the observation that physiological and pharmacokinetic processes across mammals are biologically interrelated and often scale predictably with body size [1] [2]. The primary goal is to predict human pharmacokinetic parameters—such as clearance (CL), volume of distribution (Vss), and elimination half-life (t1/2)—from data obtained in laboratory animals.

The two main methodological approaches are:

  • Allometric Scaling (Empirical Approach): This is the most common technique in routine drug development. It uses the power function Y = a × Wb to establish a quantitative relationship between a pharmacokinetic parameter (Y) and body weight (W) across species [1] [3]. The exponent b and coefficient a are derived from regression analysis of animal data.
  • Physiologically-Based Pharmacokinetic (PBPK) Modeling (Mechanistic Approach): These models represent the body as compartments corresponding to specific tissues. They incorporate species-specific physiological data (e.g., tissue sizes, blood flow rates) and drug-specific properties (e.g., permeability, binding) to simulate drug disposition [1]. While more resource-intensive, PBPK models are invaluable for examining target organ exposure and can simulate various conditions like disease states.

The following diagram illustrates the logical relationship and workflow between these two primary approaches.

D Scaling Method Selection Logic Start Start: Need for Human PK Prediction Q1 Question: Are drug-specific physiological data available and is target organ exposure key? Start->Q1 PBPK Physiological (PBPK) Modeling Q1->PBPK Yes Allometric Allometric Scaling Q1->Allometric No PBPK_Out Outcome: Mechanistic insight, target tissue concentrations PBPK->PBPK_Out Allo_Out Outcome: Efficient human PK parameter prediction Allometric->Allo_Out

Methodologies & Experimental Protocols

FAQ: How do I perform a basic allometric scaling to predict human clearance?

The simple allometric equation is the foundation for interspecies scaling. The following table summarizes the typical range of the allometric exponent (b) for key pharmacokinetic parameters [1] [3] [4].

Pharmacokinetic Parameter Typical Allometric Exponent (b) Interpretation and Notes
Clearance (CL) 0.65 - 0.8 Often scales with metabolic rate. Drugs with low hepatic extraction may require correction factors (e.g., Brain Weight, MLP) [1].
Volume of Distribution (Vss) ~0.8 - 1.0 Tends to be more predictable and correlate well with body weight across species [1] [4].
Elimination Half-Life (t1/2) 0.2 - 0.4 A composite parameter (t1/2 = 0.693 * Vss / CL). Its scaling exponent is derived from those of Vss and CL [4].

Step-by-Step Protocol: Simple Allometric Scaling for Human Clearance Prediction

  • Data Collection: Gather intravenous pharmacokinetic data (CL, Vss, t1/2) from at least three, preferably four or more, animal species (e.g., mouse, rat, dog, monkey) [1] [4].
  • Logarithmic Transformation: Plot the logarithm of the pharmacokinetic parameter (e.g., CL) against the logarithm of the average body weight for each species.
  • Linear Regression: Perform a linear regression analysis on the log-transformed data. The resulting equation will be: log(Y) = log(a) + b × log(W).
  • Predict Human Parameter: Substitute the average human body weight (e.g., 70 kg) into the allometric equation to estimate the parameter in humans.

Case Study Example: A 2024 study on the anti-tuberculosis drug Telacebec (Q203) successfully integrated population pharmacokinetics and interspecies scaling to predict human PK, demonstrating the modern application of these principles [5].

Troubleshooting Common Experimental Issues

FAQ: Our allometric scaling predicts human clearance poorly. What could be wrong?

Poor prediction often stems from species-specific differences in drug metabolism and elimination pathways. The table below outlines common failure modes and proposed solutions.

Problem Possible Cause Solution / Alternative Approach
Under-prediction of Human Half-life Faster metabolic clearance in animals compared to humans, especially for drugs eliminated by the hepatic cytochrome P450 system [1] [6]. Use a correction factor such as Brain Weight (BRW) or Maximum Life-span Potential (MLP) in the allometric equation: CLhuman = (a × Wb) × (BRWhuman / BRWanimal) [1].
High Inter-species Variability in Data The drug may be a "low hepatic extraction" drug or have species-specific metabolic pathways [1] [4] [7]. Consider if PBPK modeling is more appropriate. Ensure the animal data is of high quality and from consistent (IV) routes of administration [1] [4].
Inaccurate Prediction for New Chemical Entity General limitation of allometric scaling; some drugs do not scale well due to unique disposition properties [7]. Use allometric scaling as an initial guide for first-in-human doses but be prepared to adjust based on early clinical data.
Discrepancy between Predicted and Observed Human Exposure Differences in plasma protein binding between species can significantly impact free drug concentration and clearance [6]. Incorporate unbound (free) drug fractions into the analysis. Measure and use the unbound clearance (CLu) for scaling.

Advanced Applications & Protocol Selection

FAQ: When should I use a PBPK model instead of allometric scaling?

The choice of model depends on your development stage and the questions you need to answer. The workflow below outlines the decision-making process for selecting the appropriate scaling methodology, building on the core principles.

D Detailed Scaling Workflow Start Define Project Goal Q1 Primary Need: Efficient human PK prediction for candidate selection? Start->Q1 Q2 Primary Need: Understand complex PK, tissue exposure, or DDI risk? Start->Q2 PathA1 Use Simple Allometric Scaling (Y = a * W^b) Q1->PathA1 PathB1 Develop PBPK Model Q2->PathB1 PathA2 Predict CL, Vss, t1/2 in humans PathA1->PathA2 PathA3 Support First-in-Human Dosing Regimen PathA2->PathA3 PathB2 Incorporate tissue volumes, blood flows, enzyme data PathB1->PathB2 PathB3 Simulate target organ exposure, non-linear PK, and disease effects PathB2->PathB3

Protocol: Drug Repurposing with Interspecies Scaling A 2024 study on pyronaridine and artesunate provides a protocol for repurposing drugs for new indications [3]:

  • Determine PK in Multiple Species: Obtain blood concentration-time data in at least three animal species (e.g., hamster, rat, dog) after intravenous and oral administration.
  • Perform Non-Compartmental Analysis (NCA): Calculate key PK parameters (AUC, CL, Vss, MRT, t1/2) for each species.
  • Conduct Allometric Scaling: Use the simple allometric equation to establish the relationship between each PK parameter and body weight. Extrapolate to predict human PK parameters.
  • Link PK to Efficacy: Integrate the predicted human PK with in vitro or in vivo efficacy data (e.g., EC50, IC50) from nonclinical studies to determine an effective human dosing regimen for the new indication.

References

T-26c experimental conditions reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

T-26c: Key Quantitative Data

The table below summarizes the available quantitative data for this compound from the literature.

Parameter Value / Description Context / Assay
IC50 (Potency) 6.75 pM (picomolar) Inhibition of purified MMP-13 enzyme [1].
Selectivity >2,600-fold Selectivity for MMP-13 over other related metalloenzymes [1].
In Vitro Efficacy 87.4% inhibition of collagen breakdown Measured at 0.1 μM in IL-1β and oncostatin M stimulated cartilage [1].
In Vivo Exposure (AUC, guinea pig) 8357 ng·h/mL (disodium salt) Following oral administration (10-20 mg/kg) [1].
In Vivo Exposure (Cmax, guinea pig) 1445 ng/mL (disodium salt) Following oral administration (10-20 mg/kg) [1].
Solubility (DMSO Stock) 15.62 mg/mL (32.57 mM) Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [1].

Experimental Protocols & Workflows

Here is a detailed methodology for a key experiment that demonstrates the efficacy of this compound, based on the screening model described in the search results.

Protocol: In Vitro Screening of this compound in a Cytokine-Stimulated Cartilage Model

This protocol is adapted from the GelMA-alginate hydrogel model used to screen MMP-13 inhibitors, which closely mimics the osteoarthritis disease state [2].

1. Model Preparation (GelMA-Alginate IPN Hydrogel)

  • Synthesis of GelMA: Synthesize GelMA by reacting 10% (w/v) type B gelatin with methacrylic anhydride in a carbonate-bicarbonate buffer (pH 9.0). Dialyze the product against distilled water for 120 hours and lyophilize it into a porous foam [2].
  • Hydrogel Formation: Prepare a 15% (w/v) solution of GelMA in a LAP photoinitiator solution. Separately, prepare a 2-4% (w/v) sodium alginate solution in PBS. Mix the two solutions at a 1:1 ratio. Cast the mixture into a well plate and expose it to 365 nm UV light for 2 minutes to crosslink the GelMA. Subsequently, immerse the hydrogel in 100 mM CaCl₂ for 10 minutes to ionically crosslink the alginate, forming an Interpenetrating Network (IPN) [2].

2. Cell Encapsulation and Culture

  • Cell Line: Use human chondrocytes (e.g., TC28a2 line).
  • Culture Medium: Use DMEM/F12 media supplemented with 10% Fetal Bovine Serum (FBS) and 100 units/mL of Penicillin-Streptomycin [2].
  • Encapsulation: Detach chondrocytes at 80-90% confluency using a 0.25% Trypsin-EDTA solution. Count the cells and mix them with the GelMA-alginate solution before photopolymerization to encapsulate them within the 3D hydrogel construct [2].

3. Disease Induction and Inhibitor Treatment

  • OA Model Induction: Stimulate the chondrocyte-laden hydrogel constructs with a cytokine cocktail to mimic osteoarthritis. A typical protocol uses IL-1β and TNF-α (e.g., 10 ng/mL each) [2]. (The specific study on this compound used IL-1β and oncostatin M [1]).
  • Inhibitor Application: Co-treat the induced model with this compound. The referenced study showed significant effects at a concentration of 0.1 μM [1]. A dose-response curve (e.g., 0.01 μM, 0.1 μM, 1 μM) is recommended for robust results.

4. Endpoint Analysis (Collagen Breakdown)

  • Measurement: The primary endpoint for efficacy is the inhibition of type II collagen degradation.
  • Assay: Quantify the concentration of collagen degradation products (such as C2C) in the culture supernatant using a commercially available ELISA kit [2].
  • Data Interpretation: Compare the C2C levels in the this compound treated groups against the cytokine-stimulated but untreated control to calculate the percentage inhibition of collagen breakdown.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for screening this compound:

A Synthesize GelMA B Prepare GelMA-Alginate IPN Hydrogel A->B C Encapsulate Human Chondrocytes B->C D Induce OA Model with Cytokines (IL-1β/TNF-α) C->D E Treat with this compound (0.1 µM) D->E F Quantify Collagen Breakdown via ELISA E->F G Analyze MMP-13 Inhibition Efficacy F->G

Frequently Asked Questions (FAQs)

Q1: I am unable to get this compound into solution. What is the recommended protocol for preparing a stock solution? A1: this compound has a documented solubility of 15.62 mg/mL in DMSO (32.57 mM) [1]. For a 10 mM stock solution:

  • Add 1 mL of pure, freshly opened DMSO to a 5 mg vial of this compound. Note that DMSO is hygroscopic and water absorption can affect solubility.
  • Briefly vortex the mixture and then sonicate it to aid dissolution.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. The supplier indicates stability for 1 year at -20°C or 2 years at -80°C [1].

Q2: My in vivo results in guinea pigs are variable. What are the expected pharmacokinetic parameters? A2: According to supplier data, the disodium salt formulation of this compound shows improved absorption in guinea pigs compared to the free acid. At an oral dose of 10-20 mg/kg, the expected values are [1]:

  • Area Under the Curve (AUC): ~8357 ng·h/mL (disodium salt) vs. 6478 ng·h/mL (free acid).
  • Maximum Concentration (Cmax): ~1445 ng/mL (disodium salt) vs. 911 ng/mL (free acid). Using the disodium salt formulation may yield more consistent and favorable exposure.

Q3: How selective is this compound, and could off-target effects explain my experimental results? A3: this compound is reported to be a highly selective MMP-13 inhibitor, with an impressive >2,600-fold selectivity over other related metalloenzymes [1]. While this high degree of specificity makes off-target effects less likely, they cannot be entirely ruled out, especially in complex biological systems. Controls using a different, structurally distinct MMP-13 inhibitor are recommended to confirm that observed effects are indeed due to MMP-13 inhibition.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low In Vitro Efficacy Instability of the compound in culture media. Prepare fresh stock solutions before each experiment. Consider adding the inhibitor shortly after cytokine induction.
Inadequate disease model induction. Verify the activity and concentration of your cytokines (IL-1β/TNF-α). Use a positive control if available.
Poor Solubility in Buffer Directly adding DMSO stock to aqueous buffer. When preparing working solutions, first dilute the DMSO stock into a compatible solvent like PEG300 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1].
High Cytotoxicity Excessive concentration of this compound or DMSO. Perform a dose-response curve to find a therapeutic window. Ensure the final concentration of DMSO in your assays is ≤0.1%.
Inconsistent Results with Human Explants High inherent heterogeneity of tissue samples. This is a known challenge [2]. Increase sample size (N) and ensure rigorous normalization (e.g., to total protein or tissue weight).

References

T-26c inhibition potency validation

Author: Smolecule Technical Support Team. Date: February 2026

T-26c Inhibitor Profile

This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The quantitative data below summarizes its inhibition potency and selectivity.

Property Value / Description Source / Context
Target Matrix Metalloproteinase-13 (MMP-13) [1]
IC50 (Potency) 6.9 pM (Picomolar) [1]
Selectivity >2,600-fold selectivity over other related metalloenzymes [1]
Functional Assay Inhibition of degradation of bovine nasal septal cartilage explants [1]
Note The IC50 value of 6.75 pM is also reported for the this compound compound itself [1].

General Protocols for Inhibitor Validation

While a specific step-by-step protocol for this compound wasn't available in the search results, the general methodologies from relevant studies can guide your experimental design.

  • High-Throughput Screening (HTS) Assays: The discovery of novel inhibitors often begins with HTS. A common approach uses a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay. This assay can measure the integration of viral DNA into a target DNA catalyzed by an enzyme (like HIV-1 integrase) in the presence of a cellular cofactor. This method is capable of capturing diverse types of inhibitors [2].
  • Counterscreening for False Positives: To eliminate compounds that act through nonspecific interference, use counter-screens.
    • Fluorescence Quenchers: Identify compounds that interfere with the assay's fluorescent readout [2].
    • Thiol Reactivity: Techniques like ALARM NMR can identify compounds that cause false positives by nonspecifically reacting with protein cysteine residues. This method is more sensitive than simple glutathione reactivity tests [3].

FAQs and Troubleshooting

  • Q1: The potency of my this compound appears low in a functional cellular assay. What could be the cause?

    • A1: This could be due to poor cellular permeability or compound instability in the culture medium. Troubleshoot by:
      • Validating Cell-Based Assays: Ensure your assay properly measures the intended biological activity. Check relevant patents for examples of potency assays for other drugs [4].
      • Checking Compound Storage: Confirm the compound is stored according to the manufacturer's specifications and that stock solutions are freshly prepared.
      • Using a Positive Control: Include a well-characterized inhibitor in your assay to verify system functionality.
  • Q2: I am observing off-target effects in my experiments. How can I confirm this compound's selectivity?

    • A2: The published data shows high selectivity [1]. To confirm this in your system:
      • Profile Against a Panel of Enzymes: Test this compound against a broad panel of other MMPs and metalloenzymes at the same concentration to experimentally verify its selectivity in your hands.
      • Review Compound Purity: Verify the purity of your this compound sample via HPLC or LC-MS to rule out effects from impurities or degradation products.

This compound Potency Validation Workflow

This diagram outlines the key steps and decision points for experimentally validating the potency of this compound, based on general best practices for inhibitor characterization.

G cluster_enzyme Enzyme-Level Validation cluster_select Selectivity Profiling cluster_cell Cellular/Functional Assay cluster_counter Specificity Controls Start Start: Validate this compound Potency Step1 Determine IC50 in purified enzyme assay Start->Step1 Step2 IC50 ≈ 6.9 pM? Step1->Step2 Step3 Proceed to selectivity profiling Step2->Step3 Yes No1 Troubleshoot: - Check assay conditions - Verify compound integrity - Confirm enzyme activity Step2->No1 No Step4 Test against MMP panel & other enzymes Step3->Step4 Step5 Selectivity >1000-fold over other MMPs? Step4->Step5 Step6 Test in functional cellular assay (e.g., cartilage degradation) Step5->Step6 Yes No2 Troubleshoot: - Review selectivity data - Check for metabolite effects - Consider structural analogs Step5->No2 No Step7 Potency maintained in cellular system? Step6->Step7 Step8 Perform counter-screens (e.g., ALARM NMR for thiol reactivity) Step7->Step8 Yes No3 Troubleshoot: - Assess cell permeability - Check for efflux pumps - Test serum binding Step7->No3 No Step9 No significant non-specific activity? Step8->Step9 End Potency Validation Successful Step9->End Yes No4 Troubleshoot: - Compound may be promiscuous - Redesign or select alternative inhibitor Step9->No4 No No1->Step1 Re-test

References

T-26c selectivity over other MMPs verification

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Potency Profile of T-26c

The table below summarizes the key quantitative data for this compound's activity against MMP-13 and its selectivity over related enzymes.

Target Potency (IC₅₀ or Kᵢ) Selectivity Fold-Change (vs. MMP-13) Assay Type
MMP-13 6.75 - 6.9 pM [1] [2] [3] - Cell-free assay [1] [2]
MMP-2 18 nM [4] >2,600-fold [1] [2] [3] Cell-free assay [4]
MMP-10 160 nM [4] >2,600-fold [1] [2] [3] Cell-free assay [4]
MMP-3 600 nM [4] >2,600-fold [1] [2] [3] Cell-free assay [4]
MMP-8 780 nM [4] >2,600-fold [1] [2] [3] Cell-free assay [4]
MMP-1, -7, -9, -14, TACE >10,000 nM [4] >1,400,000-fold [4] Cell-free assay [4]

This exceptional selectivity is attributed to this compound's unique mechanism of action. Unlike early, non-selective MMP inhibitors that act as zinc-binding groups, this compound is a noncompetitive inhibitor that binds to an exosite (the S1' subsite) outside the active zinc-containing catalytic domain [5]. This allows it to achieve high specificity for MMP-13's unique protein structure [5].

Key Experimental Protocols for Verification

For researchers aiming to verify the activity and selectivity of this compound in their own systems, the following key methodologies from the literature can serve as a guide.

MMP Enzymatic Activity Assay

This cell-free assay is used to determine IC₅₀ values and selectivity against various MMPs [1] [5].

  • Key Steps:
    • Activation: Pre-incubate pro-MMPs (e.g., MMP-1, 2, 3, 7, 8, 9, 13) with 1 mM aminophenylmercuric acetate (APMA) in assay buffer at 37°C for 2-18 hours to activate them [1].
    • Reaction: Perform the inhibition assay in a buffer containing the activated enzymes and a fluorescent peptide substrate in the presence of various concentrations of this compound [1].
    • Detection: After incubation at 37°C for 40 minutes, terminate the reaction with EDTA. Measure the increase in fluorescence [1].
    • Calculation: Calculate enzyme activity and fit the data to determine IC₅₀ values [1].
Bovine Nasal Cartilage Explant Assay

This cell-based assay models the cartilage-protective effects of this compound, relevant for osteoarthritis research [1] [6].

  • Key Steps:
    • Preparation: Slice bovine nasal septum cartilage into small cubes (approx. 1 mm³) and maintain them in culture medium [1].
    • Stimulation & Treatment: Culture the cartilage explants in a medium supplemented with 10 ng/mL IL-1β and 50 ng/mL oncostatin M to stimulate collagen degradation, in the presence or absence of this compound [1].
    • Incubation & Sampling: Incubate for up to two weeks, harvesting and replacing the supernatant with fresh medium and compounds every 7 days [1].
    • Analysis: At the end of the culture, digest the remaining cartilage with papain. Measure hydroxyproline release in the media as a marker of collagen degradation [1].

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound is selective and not a pan-MMP inhibitor? A1: The selectivity is demonstrated by its sub-nanomolar potency against MMP-13 coupled with very weak activity against a wide panel of other MMPs and related metalloenzymes (see table above). For example, its activity against MMP-1, -7, -9, and -14 is over a million times weaker than for MMP-13 [4]. This profile has been confirmed in multiple independent studies [1] [2] [3].

Q2: Has the binding mode of this compound been structurally characterized? A2: Yes, the mechanism is well-established. Co-crystallization studies have confirmed that this compound acts as a noncompetitive inhibitor, binding to the S1' specificity pocket of MMP-13 (exosite binding) rather than chelating the catalytic zinc ion. This structural data is available under PDB ID 3WV1 [3] [4].

Q3: What are the recommended solvent and storage conditions for this compound? A3:

  • Solubility: this compound is soluble in DMSO (e.g., 10-40 mg/mL) [1] [6] [3]. It is insoluble in water and ethanol [2].
  • Storage: The powder should be stored at -20°C for long-term stability (e.g., 3 years) [1] [2] [3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for verifying this compound's selectivity, from initial biochemical assays to functional validation in disease-relevant models.

G cluster_1 Biochemical Characterization cluster_2 Functional & Cellular Validation Start Start: Verify this compound Selectivity A Enzymatic Activity Assay (Determine IC₅₀) Start->A B Selectivity Profiling (Against MMP Panel) A->B C Mechanism of Action Study (Non-competitive Binding) B->C D Cartilage Explant Assay (Collagen Degradation) C->D E In Vivo Pharmacokinetics (Oral Absorption, AUC, Cmax) D->E Result Outcome: Confirmed High Selectivity for MMP-13 E->Result

References

T-26c vs other MMP-13 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of MMP-13 Inhibitors

The table below summarizes key information for T-26c and other selective MMP-13 inhibitors identified in the current literature.

Inhibitor Name Chemical Class / Key Feature Known Selectivity / Mechanism Primary Experimental Context Key Findings / Effects
This compound (HY-100518) [1] Selective MMP-13 Inhibitor Selective for MMP-13 Osteogenic differentiation in Mouse Embryonic Fibroblasts (MEFs) induced by BMP9 [1]. Promoted BMP9-induced osteogenic differentiation; enhanced Wnt/β-catenin signaling via HIF-1α upregulation [1].
AQU-019 [2] Pyrimidine-dicarboxamide / Deuterated Allosteric inhibitor; high selectivity for MMP-13 [2]. In vivo: Monoiodoacetic acid (MIA) rat model of osteoarthritis (OA). Injected intra-articularly [2]. Showed chondroprotective effects in an OA model; optimized for metabolic stability and oral bioavailability [2].
MMP13i-A [3] [4] Pyrimidine-dicarboxamide Highly selective for MMP-13 (nanomolar potency); non-hydroxamate based [3]. In vivo: Atherosclerosis in ApoE-/- mice (oral administration). In vitro: C2C12 myoblast migration and differentiation [3] [4]. Increased plaque collagen content in atherosclerotic mice; dramatically blocked myoblast migration [3] [4].
Compound 1 / "MMP-13 inhibitor" [4] Pyrimidine-dicarboxamide High specificity for MMP-13; binds the catalytic domain [4]. In vitro: C2C12 myoblast proliferation, migration, and differentiation assays [4]. Blocked myoblast migration and delayed differentiation; no effect on proliferation [4].
Ro 28-2653 [5] Pyrimidine-based Selective for MMP-2, MMP-9, and MT1-MMP; spares MMP-1 and TACE [5]. In vivo: Tumor growth models (e.g., nasal and prostate cancer in rats/mice) [5]. Diminished tumor growth; antiangiogenic; oral bioavailability; lower incidence of musculoskeletal side effects [5].

Detailed Experimental Contexts and Protocols

To help you interpret the data in the table, here is a deeper dive into the experimental methodologies used in the key studies.

This compound in Osteogenic Differentiation [1]
  • Cell Model: Mouse Embryonic Fibroblasts (MEFs).
  • Osteogenic Induction: Cells were treated with recombinant adenovirus expressing Bone Morphogenetic Protein 9 (BMP9), a potent osteoinductive factor.
  • Inhibition Protocol: this compound was dissolved in DMSO and applied to the cell cultures.
  • Key Outcome Measurements:
    • Early Osteogenic Marker: Alkaline Phosphatase (ALP) activity was measured.
    • Late Osteogenic Markers: The expression of Osteopontin (OPN) and Osteocalcin (OCN) was analyzed.
    • Mechanistic Insight: Protein levels of key signaling molecules (HIF-1α, β-catenin, Runx2) were examined via western blot to elucidate the pathway.
  • Finding: Exogenous this compound enhanced the osteogenic potential of BMP9, suggesting a role for MMP-13 in regulating stem cell lineage decisions [1].
AQU-019 in Osteoarthritis (OA) [2]
  • Disease Model: Monoiodoacetic acid (MIA) rat model of OA. MIA is injected into the knee joint to inhibit glycolysis in chondrocytes, leading to cartilage degeneration.
  • Treatment Protocol: AQU-019 was administered via intra-articular (IA) injection.
  • Key Outcome Measurement: The primary readout was the protection of cartilage from degradation, assessed through histology or biomarker analysis.
  • Finding: AQU-019 demonstrated a chondroprotective effect, validating its potential as a disease-modifying OA drug (DMOAD) [2].
MMP13i-A in Atherosclerosis [3]
  • Disease Model: ApoE-/- mice fed a high-fat diet to induce atherosclerotic plaques.
  • Treatment Protocol: The inhibitor was administered orally (by gavage) for 10 weeks. The study included both intervention in evolving plaques and treatment of already established plaques.
  • Key Outcome Measurements:
    • Molecular Imaging: Used an activatable fluorescent probe to confirm a reduction in MMP-13 activity within plaques in living mice.
    • Histological Analysis: Plaque collagen content was quantified using picrosirius red staining under polarized light.
  • Finding: MMP13i-A significantly increased the collagen content in both nascent and established atherosclerotic plaques, a feature associated with increased plaque stability and a lower risk of rupture [3].
Compound 1 in Muscle Regeneration [4]
  • Cell Model: Murine C2C12 myoblasts (a cell line used to study muscle cell differentiation).
  • Inhibition Protocol: The inhibitor was added to the culture medium during migration (Transwell assay) and differentiation assays.
  • Key Outcome Measurements:
    • Migration: A Transwell assay was used to quantify cell movement.
    • Differentiation: The formation of multi-nucleated myotubes and the expression of differentiation markers were assessed.
  • Finding: Pharmacological inhibition of MMP-13 with this compound dramatically blocked myoblast migration and delayed differentiation, indicating a crucial role for MMP-13 in the muscle repair process [4].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the shared allosteric mechanism of pyrimidine-dicarboxamide inhibitors like MMP13i-A and AQU-019, and a generalized experimental workflow for validating MMP-13 inhibitors.

G Inhibitor Pyrimidine-dicarboxamide Inhibitor (e.g., AQU-019, MMP13i-A) S1Pocket S1' Allosteric Pocket Inhibitor->S1Pocket Binds to CatalyticZn Catalytic Zinc Ion S1Pocket->CatalyticZn Induces Conformational Change Collagen Native Collagen Substrate CatalyticZn->Collagen Unable to Bind/Hydrolyze Fragments Cleaved Collagen Fragments Collagen->Fragments Cleavage Prevented

Allosteric Inhibition of MMP-13

This diagram shows how inhibitors like AQU-019 and MMP13i-A bind to an allosteric site (S1' pocket), inducing a conformational change in the enzyme that prevents it from cleaving its natural collagen substrate [2].

G Start In Vitro Selectivity Screening A1 Enzyme Assay vs. MMP Panel Start->A1 A2 Cellular Efficacy Assay A1->A2 Selective Compound B1 In Vivo Disease Model A2->B1 Active in Cells B2 Pharmacokinetic Profiling A2->B2 Promising Compound End Assessment of Therapeutic Effect B1->End B2->End

MMP-13 Inhibitor Validation Workflow

This flowchart outlines a common pathway for validating MMP-13 inhibitors, progressing from initial biochemical screening to in vivo models, as reflected in the literature for AQU-019 and MMP13i-A [2] [3].

Key Insights and Knowledge Gaps

  • Promising Chemical Class: The pyrimidine-dicarboxamide scaffold (used by AQU-019, MMP13i-A, and Compound 1) appears frequently in the literature as a platform for developing highly selective, allosteric MMP-13 inhibitors, helping to avoid the musculoskeletal syndrome (MSS) associated with early broad-spectrum inhibitors [2] [5].
  • Context-Dependent Effects: The role of MMP-13 is highly tissue-specific. Inhibition is beneficial in OA and atherosclerosis but can be detrimental in processes like skeletal muscle regeneration [4] [3]. This underscores the importance of context in therapeutic development.
  • Critical Data Gap on this compound: While confirmed as a selective MMP-13 inhibitor, the available data for This compound is limited to a single, specific biological process (osteogenic differentiation) [1]. There is no published data directly comparing its potency, selectivity, or metabolic stability against other inhibitors, or testing its efficacy in standard disease models like OA or cancer.

References

T-26c potency comparison matrix metalloproteinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of MMP-13 Inhibitors

The following table summarizes the available experimental data on the potency of T-26c and other MMP-13 inhibitors documented in recent research.

Inhibitor Name Reported IC50 / Ki Value Selectivity Profile Mechanism of Action Key Experimental Model (In Vitro)
This compound IC50 = 6.75 pM (cell-free) [1] [2] >2600-fold selectivity over related metalloenzymes [1] [2] Potent, selective active-site inhibitor [1] [2] Bovine nasal cartilage explants [1] [2]
Compound 1 (Q) Ki = 0.8 ± 0.2 μM [3] Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3] Noncompetitive, exosite-binding [3] Triple-helical fTHP-15 substrate [3]
Compound 2 (Q1) Ki = 0.3 ± 0.1 μM [3] Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3] Noncompetitive, exosite-binding [3] Triple-helical fTHP-15 substrate [3]
Compound 3 (Q2) Ki = 0.2 ± 0.1 μM [3] Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3] Noncompetitive, exosite-binding [3] Triple-helical fTHP-15 substrate [3]
Aventis Compound 4 Ki = 0.06 ± 0.02 μM [3] Highly selective for MMP-13 [3] Noncompetitive, binds S1' exosite [3] Triple-helical fTHP-15 substrate [3]
Pfizer Compound 5 Ki = 0.01 ± 0.0 μM [3] Highly selective for MMP-13 [3] Noncompetitive, binds S1' exosite [3] Triple-helical fTHP-15 substrate [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of the potency data, here are the methodologies from key studies.

  • MMP-13 Enzyme Inhibition Assay (for this compound IC50) [2]:

    • Procedure: Activated MMP-13 is incubated with a fluorescent peptide substrate in the presence of varying concentrations of this compound. The reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35.
    • Measurement: The increase in fluorescence, which indicates substrate cleavage, is measured after 40 minutes at 37°C using a spectrofluorimeter. The reaction is terminated with EDTA.
    • Analysis: IC50 values are determined by calculating the concentration of inhibitor that reduces enzyme activity by 50%.
  • Cartilage Explant Collagen Degradation Assay (for this compound functional activity) [1] [2]:

    • Model Preparation: Bovine nasal cartilage is sliced into small cubes and cultured.
    • Stimulation & Treatment: Cartilage explants are stimulated with a combination of IL-1β (10 ng/mL) and oncostatin M (50 ng/mL) to induce collagen breakdown, in the presence or absence of this compound.
    • Measurement & Analysis: The culture is maintained for up to 14 days, with media collected weekly. Hydroxyproline release in the media is quantified as a measure of collagen degradation. The percentage inhibition is calculated by comparing degradation in treated versus stimulated, untreated explants.
  • Kinetic Characterization (for Ki determination of Compounds 1-5) [3]:

    • Substrate: A triple-helical, collagen-model substrate (fTHP-15) is used.
    • Analysis: Initial velocities of substrate hydrolysis by MMP-13 are measured at various inhibitor concentrations. Data is analyzed using Michaelis-Menten-based models and presented in Yonetani-Theorell plots to determine the inhibition constant (Ki) and identify the mechanism (e.g., noncompetitive).

MMP-13's Role in Osteoarthritis and Inhibitor Testing

The diagram below illustrates the pathological process of cartilage degradation in Osteoarthritis and where MMP-13 inhibitors act, providing context for the experimental models.

ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, OSM) ChondrocyteActivation Chondrocyte Activation & Signaling ProInflammatoryCytokines->ChondrocyteActivation MMP13Expression Upregulation of MMP-13 Expression ChondrocyteActivation->MMP13Expression CollagenBreakdown Cleavage of Type II Collagen MMP13Expression->CollagenBreakdown CartilageDegradation Cartilage Degradation (Osteoarthritis Progression) CollagenBreakdown->CartilageDegradation InhibitorBlock MMP-13 Inhibitor (e.g., this compound) InhibitorBlock->CollagenBreakdown Blocks

Research Context and Key Considerations

  • Clinical Development Challenges: The development of early, broad-spectrum MMP inhibitors was halted due to dose-limiting side effects like musculoskeletal syndrome (MSS), believed to stem from a lack of selectivity [3]. The high selectivity of this compound and the other inhibitors listed here is a direct response to this challenge, aiming to inhibit MMP-13 without affecting other MMPs [3] [4].
  • Mechanistic Diversity: Note that while this compound is a highly potent active-site inhibitor [1] [2], other inhibitors like Compounds 1-5 act through a noncompetitive, exosite-binding mechanism [3]. This means they bind to a different site on the enzyme, which can contribute to high selectivity and may offer advantages in drug design.
  • Advanced Screening Models: Recent research highlights the use of advanced 3D models for testing MMP-13 inhibitors. For example, cytokine-stimulated chondrocytes encapsulated in GelMA-alginate hydrogels can mimic the osteoarthritic environment and serve as a reproducible platform for evaluating drug efficacy [5].

References

Osteoarthritis (OA) Experimental Models at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of different OA models used in preclinical research, which are essential for evaluating potential therapeutics.

Model Type Key Features & Mechanisms Primary Readouts & Data Pros & Cons

| Hydrogel-based 3D Model (GelMA-Alginate IPN) [1] | - Induction: IL-1β & TNF-α cytokines.

  • Mechanism: Mimics cytokine-driven catabolic environment of OA.
  • Scaffold: GelMA-Alginate Interpenetrating Network. | - MMP-13 Activity: Measured via C2C collagen epitope release (ELISA).
  • Efficacy: Significant reduction in type II collagen degradation with MMP-13 inhibitor treatment. | Pros: Species-specific (human chondrocytes), tunable properties, high-throughput capability. Cons: May oversimplify complex joint environment. | | Cytokine-Induced Chondrocyte Model [2] | - Induction: TNFα cytokine.
  • Mechanism: Induces OA-like phenotype in human articular chondrocytes (hypertrophy, catabolism). | - MMP Activity: General MMP activity assay (22-29% decrease with treatment).
  • Inflammation: PGE2 expression (up to 40% decrease).
  • Hypertrophy: COL10A1 gene expression (~30% downregulation). | Pros: Uses primary human chondrocytes, directly tests soluble factors. Cons: 2D monolayer culture lacks 3D tissue context. | | Cartilage Explant Model [1] | - Induction: Presumed cytokine or mechanical induction.
  • Mechanism: Utilizes native tissue architecture with natural ECM. | - Data: Inconclusive results for MMP-13 inhibitors reported, attributed to high donor-to-donor variability. | Pros: Native tissue architecture and cell-ECM interactions. Cons: High heterogeneity, limited availability, variable responses. |

Detailed Experimental Protocols

For researchers looking to implement these models, here are the detailed methodologies.

Protocol for GelMA-Alginate Hydrogel-based OA Model [1]

This protocol creates a biomimetic 3D environment for chondrocyte culture and drug testing.

  • Hydrogel Synthesis:

    • Materials: GelMA (synthesized from type B gelatin and methacrylic anhydride), Sodium Alginate, LAP photoinitiator, Calcium Chloride (CaCl₂).
    • Procedure:
      • Prepare a 15% (w/v) GelMA solution in a LAP photoinitiator/PBS solution at 37°C.
      • Prepare a sodium alginate solution (e.g., 1-4% w/v) in PBS.
      • Mix GelMA and sodium alginate solutions at a 1:1 volume ratio.
      • Cast the mixture and expose to 365 nm UV light for 2 minutes for photopolymerization.
      • Immerse the hydrogel in 100 mM CaCl₂ for 10 minutes for ionic crosslinking.
  • OA Induction & Drug Testing:

    • Encapsulate human chondrocytes (e.g., TC28a2 cell line) within the hydrogel.
    • Induce an OA-like state by adding a cocktail of IL-1β (10 ng/ml) and TNF-α (10 ng/ml) to the culture medium.
    • Introduce the MMP-13 inhibitor (e.g., T-26c) as a therapeutic intervention.
    • Quantify collagen degradation by measuring the concentration of the C2C collagen epitope in the supernatant using a specific ELISA.
Protocol for Cytokine-Induced Chondrocyte OA Model [2]

This model tests therapeutic effects on chondrocytes with an inflamed, OA-like phenotype.

  • Cell Culture:

    • Isolate and culture primary human articular chondrocytes (CH) from macroscopically healthy areas of joint replacement tissue.
  • OA Induction & Treatment:

    • Induce an OA phenotype by treating chondrocytes with 10 ng/ml of TNFα.
    • Apply the therapeutic agent (e.g., ASC-secretome or a specific drug) concurrently.
    • After 3-6 days, harvest cells and medium for analysis.
  • Outcome Measures:

    • MMP Activity: Use a fluorometric or colorimetric general MMP activity assay.
    • Inflammatory Mediator: Measure Prostaglandin E2 (PGE2) levels via ELISA.
    • Hypertrophic Marker: Analyze gene expression of COL10A1 by qRT-PCR.

Model Workflow and MMP-13 Signaling Pathway

To help visualize the experimental process and the biological target, the following diagrams outline the general workflow for testing a drug in a hydrogel model and the role of MMP-13 in OA.

Start Start: Synthesize/Source Hydrogel Components A A. Fabricate Hydrogel (GelMA + Alginate Mix) UV Crosslink + CaCl₂ Start->A B B. Encapsulate Chondrocytes A->B C C. Induce OA Phenotype with IL-1β & TNF-α B->C D D. Apply Therapeutic (MMP-13 Inhibitor) C->D E E. Collect Supernatant & Constructs for Analysis D->E F F. Quantify Efficacy (ELISA for C2C, etc.) E->F

IL1_TNFa Inflammatory Trigger (IL-1β, TNF-α) Chondrocyte Articular Chondrocyte IL1_TNFa->Chondrocyte CatabolicShift Cellular Catabolic Shift Chondrocyte->CatabolicShift MMP13_Expression ↑ Expression & Activation of MMP-13 CatabolicShift->MMP13_Expression CollagenII Type II Collagen (Cartilage Scaffold) MMP13_Expression->CollagenII Cleavage Degradation Cartilage Degradation CollagenII->Degradation Inhibitor MMP-13 Inhibitor Inhibitor->MMP13_Expression Inhibits

Key Considerations for Model Selection

When planning experiments for this compound or similar compounds, it's crucial to choose the right model. Authoritative reviews suggest focusing on the study's objective and aligning the model with specific human OA patient sub-types to improve the translatability of results [3]. The GelMA-alginate model is particularly recommended for high-throughput primary drug screening due to its reproducibility and human-specific context, while the cytokine-induced chondrocyte model is excellent for investigating anti-inflammatory and anti-catabolic mechanisms [1] [2]. Human cartilage explants provide a more physiologically relevant model but their high variability can make it difficult to obtain consistent results, especially in early-stage screening [1].

References

T-26c collagen inhibition vs standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

T-26c Profile and Experimental Data

The table below summarizes the available quantitative data for this compound from scientific research:

Property Description / Value
Target Matrix Metalloproteinase-13 (MMP-13) [1] [2]
Reported Potency (IC₅₀) 6.75 pM (picomolar) [2]
Reported Selectivity >2,600-fold selectivity over other related metalloenzymes [2]
Reported In Vitro Efficacy 87.4% inhibition of collagen breakdown at 0.1 μM (micromolar) in a cytokine-stimulated cartilage model [2]
Key Characteristic High potency and exceptional selectivity for MMP-13 [2]

Experimental Context and Methodology

The data for this compound is derived from specific experimental models that are relevant for preclinical drug screening.

  • In Vitro Model: The efficacy data (87.4% inhibition of collagen breakdown) was obtained from a model using cartilage stimulated with cytokines (IL-1β and oncostatin M) to induce a disease state similar to osteoarthritis [2].
  • Alternative Preclinical Model: A 2024 study highlights the use of a GelMA-alginate hydrogel as a 3D in vitro model for screening MMP-13 inhibitors. This model is designed to mimic the native cartilage environment and can be induced by cytokines like IL-1β and TNF-α. The readout for efficacy is the reduction in the concentration of C2C, a marker for type II collagen breakdown, measured by ELISA [1]. This model is proposed as a more reproducible alternative to human cartilage explants [1].

The Role of MMP-13 in Osteoarthritis

MMP-13 is a critical enzyme targeted in osteoarthritis (OA) drug development. It aggressively breaks down type II collagen, the primary structural component of articular cartilage [1]. Inhibiting MMP-13 is a key strategy for developing Disease-Modifying Osteoarthritis Drugs (DMOADs), which aim to slow the underlying disease progression by preserving cartilage structure, rather than just managing symptoms [1].

The following diagram illustrates the mechanism of cartilage degradation in OA and how MMP-13 inhibitors like this compound are hypothesized to work:

cartilage_deg ProInflammatorySignals Pro-inflammatory Signals (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte (Cartilage Cell) ProInflammatorySignals->Chondrocyte MMP13 Upregulation of MMP-13 Chondrocyte->MMP13 CollagenBreakdown Breakdown of Type II Collagen MMP13->CollagenBreakdown CartilageDegradation Cartilage Degradation (Osteoarthritis Progression) CollagenBreakdown->CartilageDegradation Inhibitor MMP-13 Inhibitor (e.g., this compound) Inhibitor->MMP13  Inhibits

Information Gaps and Next Steps for Research

The search results confirm that while MMP-13 is a major therapeutic target, very few drugs in this class have reached clinical trials [1]. This lack of approved drugs likely explains the difficulty in finding a direct, data-driven comparison between a pre-clinical probe like this compound and "standard treatments."

To build a more complete comparison guide, you may need to:

  • Investigate Clinical-Stage Candidates: Search for patents or clinical trial registries for MMP-13 inhibitors that have entered Phase I or II trials to find more advanced comparators.
  • Define "Standard Treatments": Compare this compound's mechanism not just to other experimental DMOADs, but also to current standard of care (e.g., pain relievers, anti-inflammatories, physical therapy) while noting their different goals (symptom relief vs. disease modification).
  • Seek Head-to-Head Studies: Look for specialized review articles or preclinical studies that directly compare the efficacy of multiple MMP-13 inhibitors within the same experimental system.

References

Comparison of Advanced Cartilage Protection & Regeneration Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the mechanisms, key experimental findings, and development status of several promising therapeutic approaches identified in recent research.

Therapy / Technology Mechanism of Action Key Experimental Findings & Models Reported Outcomes Stage of Development (as per sources)

| Dual-Drug Hydrogel (Dexamethasone + Kartogenin) [1] | Spatiotemporal drug delivery: Dexamethasone for early immunomodulation (M1 to M2 macrophage polarization); Kartogenin for sustained chondrogenesis [1]. | In vitro RAW264.7 macrophage and hMSC co-cultures; In vivo rabbit knee defect models [1]. | - 75% ↓ TNF-α, 6-fold ↑ IL-10 in vitro [1].

  • Smooth, integrated new cartilage (ICRS grade II) in vivo; significantly improved bone density [1]. | Preclinical (Animal Studies) | | Injectable Bioadhesive & Lubricating Hydrogel (with KGN) [2] | Provides joint lubrication and bioadhesion for long-term retention. Contains a Single Atom Nanozyme (SAN) for ROS scavenging; releases Kartogenin (KGN) for cartilage repair [2]. | In vivo models of Rheumatoid Arthritis (RA); characterization of lubricating and adhesive properties [2]. | - Effective ROS scavenging and anti-inflammation [2].
  • Sustained release of KGN promoted differentiation of BMSCs into chondrocytes and repaired damaged cartilage [2]. | Preclinical (Animal Studies) | | Platelet-Rich Plasma (PRP) [3] | Concentrated platelets from patient's blood release growth factors to reduce inflammation, improve lubrication, and stimulate tissue repair [3]. | Human clinical trials in patients with knee OA; meta-analyses comparing PRP to standard injections [3]. | - Pain and function improvements sustained for 12-24 months [3].
  • Superior outcomes in pain reduction and function compared to hyaluronic acid injections [3]. | Clinical Use / Recognized as a leading biologic option [3] | | Targeted Therapies (Small Molecules, mAbs, Gene Therapy) [4] | Inhibition of specific pathogenic pathways (e.g., NF-κB, MAPK) or molecules (e.g., IL-1β, TNF-α, MMPs, ADAMTS) [4] [5]. | Various in vitro and in vivo models; multiple novel targeted therapies are currently in clinical trials [4]. | Aims to enhance drug delivery specificity and efficacy, and to address the diverse underlying mechanisms of OA [4]. | Clinical Trials | | Engineered Exosomes & 3D-Bioprinted Scaffolds [6] | Exosomes modulate inflammation and enhance chondrocyte proliferation. 3D-printed scaffolds provide a patient-specific structure for tissue growth [6]. | Preclinical and early-phase clinical trials; often involves combination approaches [6]. | Potential to promote effective tissue regeneration while minimizing risks of immune rejection [6]. | Preclinical / Early-Phase Clinical Trials [6] |

Detailed Experimental Protocols from Cited Research

For researchers aiming to replicate or build upon these studies, here is a deeper dive into the methodologies from two key papers.

1. Protocol: Dual-Drug Hydrogel Efficacy Assessment [1] This protocol outlines the key steps for evaluating the hydrogel's performance in cartilage repair, from fabrication to in vivo testing.

G cluster_hydrogel Hydrogel Preparation & Characterization cluster_cellular Cellular Response cluster_animal In Vivo Validation start Start Experiment fabricate Fabricate HLC(Dex)–SPNs–KGN Hydrogel start->fabricate char Characterize Hydrogel fabricate->char in_vitro In Vitro Analysis char->in_vitro in_vivo In Vivo Animal Model in_vitro->in_vivo step1 Treat RAW264.7 macrophages in_vitro->step1 analyze Analyze Results in_vivo->analyze step5 Create knee defect in rabbit model in_vivo->step5 end Conclusion analyze->end step2 Measure cytokine levels (TNF-α, IL-10) step1->step2 step3 Co-culture with hMSCs step2->step3 step4 Assess chondrogenic markers (COMP, Col II, SOX9) step3->step4 step6 Implant hydrogel into defect step5->step6 step7 Monitor over time (40-day study) step6->step7 step8 Histology & Micro-CT analysis step7->step8

Key Parameters:

  • Hydrogel Characterization: Gelation efficiency (95%), pore size (10–30 μm), drug release profiles (80% Dex within 40 days; 40% KGN within 40 days) [1].
  • In Vitro Models: RAW264.7 macrophage cell line for immunomodulation; human Mesenchymal Stem Cells (hMSCs) for chondrogenesis [1].
  • In Vivo Model: Rabbit knee defect model. Assessment includes International Cartilage Repair Society (ICRS) macroscopic score, histology, and micro-CT for bone quality (BMD, BV/TV) [1].

2. Protocol: PRP Clinical Outcome Evaluation [3] This protocol describes the typical methodology for assessing PRP therapy in human patients, based on recent clinical evidence.

G cluster_prep PRP Preparation cluster_assess Primary Outcome Measures cluster_timing Assessment Timeline start Start Clinical Evaluation recruit Recruit Patients (Mild to Moderate KOA) start->recruit a1 Draw patient blood recruit->a1 prep Prepare PRP inject Intra-articular PRP Injection follow Follow-Up inject->follow b1 Pain scores (e.g., VAS) follow->b1 t2 Weeks follow->t2 assess Outcome Assessment end Analyze Data a2 Centrifuge to concentrate platelets a1->a2 a2->inject b2 Function scores (e.g., WOMAC) b3 Patient satisfaction b4 Cartilage imaging (MRI) b4->end t1 Baseline t3 12-24 Months

Key Parameters:

  • Patient Population: Typically individuals with mild to moderate knee OA, excluding those with severe "bone-on-bone" arthritis [3].
  • Intervention Protocol: Often 1 to 3 intra-articular PRP injections, spaced several weeks apart [3].
  • Primary Outcomes: Pain reduction (e.g., VAS), functional improvement (e.g., WOMAC), patient satisfaction, and sometimes MRI to assess cartilage structure [3].
  • Follow-up Duration: Studies track outcomes for 12 to 24 months to evaluate sustained efficacy [3].

Key Signaling Pathways in Osteoarthritis and Therapeutic Targeting

Understanding the molecular pathways is crucial for drug development. The diagram below synthesizes key pathogenic signaling pathways in OA and maps the points of action for the therapies discussed.

G Stimulus Inflammatory Stimuli (e.g., IL-1β, TNF-α, Mechanical Stress) Pathway Key Signaling Pathways (NF-κB, MAPK) Stimulus->Pathway TF Activation of Transcription Factors Pathway->TF TargetGene Expression of Target Genes (MMPs, ADAMTS, COX-2, other inflammatory mediators) TF->TargetGene Outcome Cartilage Degradation - ECM Breakdown - Loss of Collagen & Proteoglycans - Chondrocyte Apoptosis TargetGene->Outcome AntiInflam Anti-inflammatory Therapies (e.g., Dexamethasone in Hydrogel) AntiInflam->Pathway Inhibits GrowthFactor Anabolic/Growth Factor Therapies (e.g., PRP) GrowthFactor->Outcome Counteracts ChondroInd Chondrogenic Inducers (e.g., Kartogenin (KGN)) ChondroInd->Outcome Promotes Repair EnzymeInhib Enzyme Inhibitors (Targeted Therapies vs MMPs/ADAMTS) EnzymeInhib->TargetGene Blocks

Interpretation of the Current Landscape and Future Directions

The field of cartilage protection is evolving from symptomatic relief to disease modification and true regeneration [6]. The most promising strategies, as shown, involve:

  • Combination Approaches: Simultaneously targeting inflammation and promoting regeneration, like the dual-drug hydrogel [1].
  • Advanced Delivery Systems: Using biomaterials to improve drug retention and provide controlled, sustained release in the joint [1] [2] [7].
  • Personalized Medicine: Leveraging omics technologies to identify patient-specific therapeutic targets [6].

A significant challenge remains the translation of these exciting preclinical results into widely available clinical treatments. Many approaches are still in early-stage trials, and issues of high production costs, regulatory pathways, and long-term safety and efficacy need to be addressed [6].

References

Clarification of Targets and Selectivity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on T-26c's selectivity, though a direct comparison with TACE inhibitors is lacking.

Attribute This compound TACE (ADAM17)
Primary Target Matrix Metalloproteinase-13 (MMP-13) [1] [2] [3] Tumor Necrosis Factor-α Converting Enzyme (ADAM17) [1]
Reported IC₅₀ 6.75 pM (cell-free assay for MMP-13) [2] [3] Information not available for comparison
Key Selectivity Data >2,600-fold selectivity over other tested metalloenzymes [2] [3] Drug discovery efforts have historically focused on zinc-binding inhibitors, which lack selectivity and lead to side effects [1]
Inhibition Mechanism Non-zinc-binding, exosite-targeted (inferred from similar compounds) [1] Selective, non-zinc-binding, exosite-targeting inhibitors are a modern approach to achieve selectivity [1]

Experimental Methodology for Selectivity Profiling

The high selectivity of this compound was established through standard biochemical enzyme inhibition assays [2]. The general workflow for such selectivity profiling is outlined below:

G Start Start: Selectivity Assay Prep Prepare Assay Components Start->Prep Enzyme Activate Pro-Enzymes (Incubate with APMA) Prep->Enzyme Assay Run Inhibition Assay (Enzyme + Fluorescent Peptide + this compound) Enzyme->Assay Stop Stop Reaction (Add EDTA) Assay->Stop Measure Measure Fluorescence Stop->Measure Calculate Calculate IC₅₀ and Selectivity Ratio Measure->Calculate

The specific protocol from one source describes [2]:

  • Enzyme Activation: Pro-enzymes (including various MMPs) are activated by pre-incubation with 1 mM aminophenylmercuric acetate (APMA) at 37°C for 2-18 hours.
  • Inhibition Assay: The assay is performed in a buffer containing the activated enzymes and a fluorescent peptide substrate, in the presence of various concentrations of this compound.
  • Reaction Termination & Measurement: After incubation at 37°C for 40 minutes, the reaction is terminated by adding EDTA. The increase in fluorescence, which is inversely proportional to the degree of inhibition, is measured using a spectrofluorimeter.
  • Data Analysis: Enzyme activity (%) is calculated, and IC₅₀ values are determined through iterative fitting. The selectivity ratio is derived by comparing the IC₅₀ for MMP-13 to the IC₅₀ for other related metalloenzymes.

Research Context and Alternative Strategies

The search for selective inhibitors is a key theme in metalloprotease research. While this compound is not a TACE inhibitor, the findings on its selectivity for MMP-13 align with a major shift in the field [1]:

  • Historical Challenge: Early drug discovery for ADAM17 utilized zinc-binding inhibitors (e.g., containing hydroxamates). These showed sub-nanomolar potency but failed in clinical trials due to a lack of selectivity, inhibiting many other zinc-dependent metalloproteases and causing side effects like musculoskeletal syndrome (MSS) [1].
  • Modern Approach: To circumvent this, researchers are developing non-zinc-binding inhibitors that target secondary substrate binding sites (exosites). This strategy has successfully yielded highly selective inhibitors for enzymes like MMP-13 and ADAM17, which are not associated with MSS [1].

Summary and Guidance for Your Guide

For your comparison guide, you can authoritatively state that This compound is a pico-molar, highly selective MMP-13 inhibitor and is not reported to inhibit TACE. The key supporting data is its >2,600-fold selectivity over a panel of related metalloenzymes [2] [3].

To provide a more complete comparison, you could:

  • Contrast with ADAM17 Inhibitors: Discuss the novel class of exosite-binding, substrate-selective ADAM17 inhibitors mentioned in the search results [1]. These compounds represent the modern, selective approach to TACE inhibition, in contrast to the older, non-selective zinc-binding inhibitors.
  • Focus on Mechanism: Emphasize that the high selectivity of both this compound (for MMP-13) and newer ADAM17 inhibitors stems from a shared strategy: targeting less-conserved exosites rather than the highly conserved catalytic zinc ion.

References

A Multi-tiered Framework for Cross-Reactivity Screening

Author: Smolecule Technical Support Team. Date: February 2026

This framework, outlined in a 2023 study, employs a series of complementary assays to thoroughly evaluate the specificity of therapeutic TCR candidates [1].

Screening Tier Assay Description Key Objective Outcome/Interpretation
1. Initial Rapid Screening p-MHC tetramer staining; coculture with cell line panels [1]. Identify TCRs with obvious non-specific binding or fratricidal activity (killing of non-target cells) [1]. Filters out highly cross-reactive clones early. TCRs binding to irrelevant p-MHC are deemed unsafe [1].
2. TCR Recognition Motif Mapping Alanine scanning to identify peptide residues critical for TCR engagement [1]. Define the key amino acid sequence (motif) the TCR recognizes for in silico candidate prediction [1]. Informs search parameters for the human proteome to find peptides with similar motifs [1].

| 3. Expanded In Silico Search | Search human proteome using:

  • Conventional motif-guided search.
  • Amino acid substitution matrix (unguided by motif).
  • Combinatorial peptide library (CPL) scan-guided search [1]. | Broaden discovery of potential cross-reactive peptides beyond obvious motif matches [1]. | Key Finding: Layered approach identified prohibitive cross-reactivity that conventional motif-guided search missed [1]. |

This workflow demonstrates that a combination of methods is more effective than any single assay for detecting complex cross-reactivities [1].

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core techniques mentioned in the framework:

  • p-MHC Tetramer Staining [1]:

    • Reconstruct the TCR of interest and clone it into an expression vector.
    • Transduce human polyclonal T cells to express the TCR.
    • Incubate the transduced T cells with fluorescently labeled p-MHC tetramers.
    • Use flow cytometry to analyze binding. TCRs that bind specifically only to their cognate p-MHC (e.g., CD20 tetramer) and not to control p-MHC (e.g., E7 tetramer) are considered to have passed this initial screen.
  • Coculture Assay with Cell Lines [1]:

    • Select a diverse panel of target cell lines, including those expressing and not expressing the target antigen (e.g., CD20) and the restricting HLA allele (e.g., HLA-A*02:01).
    • Coculture the TCR-transduced T cells with the different target cell lines.
    • Measure T cell activation by assaying for interferon-gamma (IFNγ) production, for example, by ELISA or ELISPOT.
    • Specific TCRs should only respond to cell lines expressing both the target antigen and the correct HLA.
  • Alanine Scanning for Motif Identification [1]:

    • Synthesize a series of peptide variants based on the original antigenic epitope. In each variant, a single amino acid is substituted with alanine.
    • Load HLA-A*02:01-positive cells with each alanine-substituted peptide.
    • Coculture these peptide-pulsed cells with the TCR-transduced T cells and measure IFNγ production.
    • A significant drop in response upon substitution of a specific residue indicates that the amino acid is critical for TCR recognition and forms part of its contact motif.

Visualizing the Cross-Reactivity Screening Workflow

The following diagram illustrates the logical flow of this multi-tiered screening strategy.

Start TCR Candidate Tier1 Tier 1: Initial Screening Start->Tier1 Assay1 p-MHC Tetramer Binding Tier1->Assay1 Assay2 Cell Line Coculture (IFNγ production) Tier1->Assay2 Tier2 Tier 2: Motif Mapping Assay1->Tier2 Pass Assay2->Tier2 Pass Assay3 Alanine Scanning Tier2->Assay3 Tier3 Tier 3: Expanded Search Assay3->Tier3 Assay4 In Silico Proteome Search: - Motif-guided - Substitution matrix - CPL-guided Tier3->Assay4 End Comprehensive Cross-reactivity Profile Assay4->End

How to Proceed with Your Research on T-26c

Since "this compound" was not found, you may need to:

  • Verify the identifier: Ensure "this compound" is the correct and complete designation; it could be a code for an internal compound, a specific TCR clone, or a target antigen.
  • Explore related contexts: The principles and methods described are standard for assessing cross-reactivity in immunology, whether for T-cell receptors (TCRs) in adoptive cell therapy [1] [2], peptide vaccines [3], or autoantibodies in autoimmune diseases [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

479.1151

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Florent M, Noël T, Ruprich-Robert G, Da Silva B, Fitton-Ouhabi V, Chastin C, Papon N, Chapeland-Leclerc F. Nonsense and missense mutations in FCY2 and FCY1 genes are responsible for flucytosine resistance and flucytosine-fluconazole cross-resistance in clinical isolates of Candida lusitaniae. Antimicrob Agents Chemother. 2009 Jul;53(7):2982-90. doi: 10.1128/AAC.00880-08. Epub 2009 May 4. PubMed PMID: 19414575; PubMed Central PMCID: PMC2704628.

Explore Compound Types